granulin 1
Description
Overview of Progranulin (PGRN) as a Precursor Protein
Progranulin, encoded by the GRN gene, is a secreted glycoprotein (B1211001) with a molecular weight of approximately 68.5 kDa, which increases to around 90 kDa upon glycosylation in vivo. wikipedia.orgbiovendor.comuniprot.org It is composed of 7.5 tandem repeats of a highly conserved 12-cysteine motif, referred to as granulin (B1179632) domains. wikipedia.orgyulab.orgplos.orgnih.gov These domains are separated by linker sequences. biovendor.comfrontiersin.org
PGRN is widely expressed in various tissues and cell types, including neurons, microglia, macrophages, and epithelial cells. ashpublications.orgwikipedia.orgbiovendor.combiomol.com It functions as a pleiotropic growth factor and a regulator of lysosomal function. nih.govuniprot.orgnih.gov PGRN can act as an anti-inflammatory factor and is involved in processes such as cell growth, migration, and survival. biovendor.comuniprot.orgnih.govnih.gov Haploinsufficiency of PGRN, often caused by mutations in the GRN gene, is a significant cause of frontotemporal lobar degeneration (FTLD), a neurodegenerative disorder. wikipedia.orgnih.govyulab.orgoup.comdroracle.ai Complete loss of PGRN can lead to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disorder. yulab.orgoup.com
Proteolytic Processing into Individual Granulin Peptides, Including Granulin 1
Progranulin undergoes proteolytic cleavage to generate smaller, active peptides known as granulins. wikipedia.orgresearchgate.net This processing can occur in both the extracellular matrix and within lysosomes. wikipedia.orgresearchgate.netbiorxiv.org Various proteases are involved in this cleavage, including neutrophil elastase, proteinase 3, matrix metalloproteinases, and lysosomal cathepsins (such as cathepsins B and L), as well as asparagine endopeptidase (AEP). wikipedia.orgnih.govresearchgate.netbiorxiv.orgsigmaaldrich.com
The full-length PGRN protein contains 7.5 granulin repeats, designated as paragranulin (the half-repeat) and granulins A through G. yulab.orgnih.govfrontiersin.org this compound, also referred to as Granulin G in some contexts, is one of these individual granulin peptides derived from the proteolytic breakdown of PGRN. uniprot.orgfrontiersin.org Each individual granulin peptide is approximately 6 kDa in size and contains the conserved 12-cysteine motif, contributing to its disulfide-rich structure. wikipedia.orgplos.orgresearchgate.netresearchgate.net
The differential regulation of individual granulin peptide levels has been observed, suggesting that their production and function may be independently controlled under various physiological and pathological conditions. biorxiv.org For instance, studies have shown that the levels of granulins C, E, and F can be differentially regulated compared to granulins A and B. biorxiv.org Deficiency in specific lysosomal proteases can also lead to alterations in the levels of subsets of granulins. biorxiv.org
Multifaceted Roles of Progranulin and Granulin Peptides in Health and Disease Pathogenesis
Both intact progranulin and its derived granulin peptides are biologically active, although they often exhibit distinct, and sometimes opposing, functions. biovendor.complos.orgoup.com While progranulin generally possesses anti-inflammatory and growth factor-like activities, the individual granulin peptides have often been associated with pro-inflammatory and anti-proliferative effects. wikipedia.orgbiovendor.comnih.govoup.com
Research findings highlight the diverse roles of the granulin system:
Neurodegeneration: Haploinsufficiency of PGRN due to GRN mutations is a primary cause of FTLD, characterized by neuronal atrophy and the accumulation of TDP-43 aggregates. wikipedia.orgnih.govyulab.orgnih.govoup.comdroracle.ai Complete loss of PGRN leads to NCL, a lysosomal storage disorder. nih.govyulab.orgoup.com Studies suggest that granulin peptides may contribute to TDP-43 pathologies. oup.com Lysosomal dysfunction, potentially involving altered processing of PGRN into granulins, is implicated in the pathogenesis of these neurodegenerative conditions. nih.gov
Inflammation: Progranulin generally acts as an anti-inflammatory molecule, for example, by inhibiting TNF-α signaling. biovendor.combiomol.comnih.govnih.govdovepress.com In contrast, granulin peptides have been reported to have pro-inflammatory functions and can stimulate the secretion of pro-inflammatory cytokines. wikipedia.orgbiovendor.comoup.com The balance between full-length PGRN and its cleaved granulin products is crucial in regulating inflammatory responses. biovendor.comoup.com
Wound Healing and Tissue Repair: The granulin system is involved in wound healing and tissue growth. ashpublications.orgwikipedia.orgbiovendor.comnih.gov Progranulin expression increases upon tissue injury, and it can promote the proliferation and migration of cells involved in repair, such as fibroblasts and endothelial cells. biovendor.comnih.gov
Cancer: The granulin system is also implicated in tumorigenesis and cancer progression, with progranulin often promoting cell proliferation and survival. ashpublications.orgwikipedia.orgbiovendor.comnih.govnih.gov
While research on the specific roles of each individual granulin peptide is ongoing, studies are beginning to delineate their unique activities. For example, granulin E has been shown to enhance cell survival in cortical and spinal cord motor neurons in some studies, although other research suggests granulin peptides might worsen certain pathologies. oup.com
Focusing specifically on This compound , research in zebrafish models has indicated a role in retinal regeneration. Studies showed that the level of this compound (grn1) increased significantly after retinal injury in zebrafish. nih.govnih.gov Knockdown of grn1 reduced the proliferation of Müller glial cells, which are crucial for retinal regeneration in lower vertebrates, and decreased the expression of genes important for this process, such as ascl1a. nih.govnih.gov Conversely, injecting recombinant this compound promoted Müller glial cell proliferation and increased the expression of retinal regeneration-related genes. nih.govnih.gov These findings suggest that this compound plays a role in stimulating the dedifferentiation of Müller glial cells and promoting retinal regeneration in this model organism. nih.govnih.gov
The differential activities of progranulin and its derived granulins, including this compound, underscore the complexity of this system and its critical involvement in a wide range of biological processes and diseases. Further research is needed to fully elucidate the specific functions of each granulin peptide and their interplay with the full-length progranulin protein.
Table 1: Key Research Findings Related to this compound
| Organism | Study Focus | Key Finding Related to this compound | Source |
| Zebrafish | Retinal Regeneration | Increased levels after retinal injury; promotes Müller glial cell proliferation and expression of regeneration genes (ascl1a, lin28). | nih.govnih.gov |
| Zebrafish | Retinal Regeneration | Knockdown reduced Müller glial cell proliferation and ascl1a expression. | nih.govnih.gov |
Table 2: General Roles of Progranulin and Granulin Peptides
| Molecule | General Role | Specific Examples | Source |
| Progranulin | Anti-inflammatory, Growth Factor-like, Lysosomal Function | Inhibits TNF-α signaling; promotes cell growth/survival; involved in lysosomal trafficking. | nih.govbiovendor.comuniprot.orgbiomol.comnih.govnih.govoup.com |
| Granulin Peptides | Pro-inflammatory, can have growth modulatory activity | Can stimulate pro-inflammatory cytokine secretion; some may affect cell growth (promoting or inhibiting). | wikipedia.orgbiovendor.comnih.govoup.com |
Properties
CAS No. |
148708-92-3 |
|---|---|
Molecular Formula |
C35H35NO7S2 |
Origin of Product |
United States |
Molecular and Cellular Biology of the Granulin System
GRN Gene Expression and Regulation
The expression of the GRN gene is a tightly controlled process involving a complex interplay of transcriptional mechanisms and regulatory factors. This regulation dictates the levels of progranulin available for processing into granulins, thereby influencing downstream cellular functions.
Transcriptional Control Mechanisms
Transcriptional control of the GRN gene involves the regulation of mRNA synthesis from the DNA template. This process is mediated by the binding of transcription factors to specific DNA sequences, such as promoters and enhancers, located near the GRN gene. These interactions can either activate or repress gene transcription, thereby controlling the amount of GRN mRNA produced. wikipedia.orgnih.govfrontlinegenomics.comnumberanalytics.complos.org Gene regulatory networks, which are complex systems of interacting molecular regulators, play a significant role in governing the expression levels of mRNA and proteins, including those of the granulin (B1179632) system. wikipedia.orgnih.govplos.org
Beyond the core promoter region, the GRN gene's 5' untranslated region (UTR) has been shown to play a role in regulating its expression. A specific 5' UTR sequence has been found to selectively repress GRN translation and reduce mRNA levels. nih.gov Deletion analysis has identified a short sequence within this 5' UTR containing upstream start codons within an upstream open reading frame (uORF) that is necessary and sufficient for repressing protein expression. nih.gov
Regulation by Transcription Factors (e.g., TFEB)
Transcription factors are key players in the regulation of GRN gene expression. These proteins bind to specific DNA sequences to modulate the rate of transcription. frontlinegenomics.comnumberanalytics.com One transcription factor of particular interest in the context of the granulin system and lysosomal function is Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy, coordinating the expression of numerous genes involved in these processes by binding to a specific DNA motif called the CLEAR (coordinated lysosomal expression and regulation) motif found in their promoters. nih.govfrontiersin.orgfrontiersin.org
Research has indicated that the mouse GRN gene possesses potential CLEAR sequences that can be bound by TFEB. nih.gov This suggests a direct link between TFEB activity and GRN expression, potentially integrating progranulin production with lysosomal function. While TFEB is known to regulate lysosomal genes, studies investigating the direct impact of TFEB overexpression on GRN mRNA levels have shown that TFEB does not mediate trehalose-induced upregulation of PGRN in certain cell lines, indicating that the regulatory relationship can be complex and context-dependent. researchgate.net
Tissue-Specific Expression Patterns
The expression of the GRN gene exhibits distinct patterns across different tissues and cell types, reflecting the diverse roles of progranulin and granulins in various physiological processes. GRN is widely expressed in a variety of tissues derived from all three embryonic germ layers. nih.gov
Studies have shown particularly abundant GRN expression in the spleen and several tissues of endocrine significance, including the adrenal glands, epididymis, placenta, and ovary. nih.gov While widely expressed in tissues, GRN gene expression in situ is often restricted to specific cell types. nih.gov For instance, in the kidney, GRN mRNA has been detected in epithelial cells of the proximal and distal convoluted tubules and Bowman's capsule, but not in medullary epithelia. nih.gov In the spleen, GRN mRNA expression has been localized to lymphocytes, while scattered hepatocytes in the liver show hybridization signals. nih.gov
In the brain, intracellular progranulin expression is highest in neurons and activated microglia. nih.gov Progranulin levels and granulin peptide ratios can vary in different brain regions, suggesting region-specific regulation of GRN expression or progranulin processing. biorxiv.orgresearchgate.net
Table 1 provides a summary of observed GRN expression patterns in various tissues and cell types.
| Tissue/Cell Type | Observed Expression Level/Pattern | Source |
| Myelogenous leukemic cell lines | Promonocytic, promyelocytic, and proerythroid lineage; very strong | uniprot.orggenecards.org |
| Fibroblasts | Expressed | nih.govuniprot.orggenecards.org |
| Epithelial cell lines | Very strongly expressed | uniprot.orggenecards.org |
| Inflammatory cells | Present | uniprot.orggenecards.org |
| Bone marrow | Present; Ubiquitous expression (high RPKM) | uniprot.orggenecards.orgnih.gov |
| Kidney | Highest levels; mRNA in proximal/distal convoluted tubules, Bowman's capsule | nih.govuniprot.orggenecards.org |
| Spleen | Most abundant; mRNA localized in lymphocytes | nih.gov |
| Adrenal glands | Abundant | nih.gov |
| Epididymis | Abundant | nih.gov |
| Placenta | Abundant | nih.gov |
| Ovary | Abundant | nih.gov |
| Liver | Scattered hepatocytes show signals; Low levels | nih.govatlasgeneticsoncology.org |
| Neurons (brain) | High intracellular expression | nih.gov |
| Activated Microglia (brain) | High intracellular expression; Expression increases significantly upon activation | nih.govplos.org |
| Muscle | Low levels | atlasgeneticsoncology.org |
| Lung | Ubiquitous expression (high RPKM) | genecards.orgnih.gov |
Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a unit for measuring gene expression.
Progranulin Protein Synthesis and Post-Translational Modifications
Following transcription of the GRN gene, the mRNA is translated into the progranulin precursor protein. This protein undergoes a series of post-translational modifications and trafficking events that are essential for its function and eventual processing into mature granulin peptides.
Glycosylation
Progranulin is a highly glycosylated protein, containing several N-glycosylation sites. nih.govplos.orgyork.ac.uk Glycosylation, the process of adding carbohydrate chains to a protein, is a crucial post-translational modification that can influence protein folding, stability, trafficking, and function. researchgate.netnih.gov
Studies have demonstrated the glycosylation of multiple potential N-glycosylation consensus sites within progranulin. york.ac.uknih.gov Some of these glycosylation sites are located within the granulin domains themselves, which may have significant implications for the structural basis of progranulin's actions. york.ac.uknih.gov The glycosylation patterns of individual granulin peptides, such as granulins B, C, and E, can vary and may be regulated under different physiological and pathological conditions. biorxiv.orgresearchgate.net For instance, an increased level of the highly glycosylated form of granulin C has been observed in the spleen compared to the liver, and this pattern can be altered in certain pathological states. biorxiv.org
Secretory Pathway Trafficking (ER, Golgi)
Progranulin is a secreted protein, and its synthesis and trafficking occur through the cellular secretory pathway, which involves the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govplos.org Newly translated progranulin enters the ER, where it undergoes folding and initial post-translational modifications, including glycosylation. plos.orgrupress.org
Efficient trafficking of progranulin from the ER to the Golgi is crucial for its subsequent processing and secretion or delivery to lysosomes. This process involves interactions with various proteins within the ER lumen. Progranulin has been found to bind to a network of ER Ca²⁺-binding chaperones, including BiP, calreticulin, GRP94, and members of the protein disulfide isomerase (PDI) family. plos.org Loss of ERp57, a PDI family member, has been shown to inhibit progranulin secretion, indicating the importance of these interactions for proper folding and transport through the ER-Golgi pathway. plos.org
Recent research highlights the critical role of interactions between progranulin and prosaposin, another lysosomal protein, within the ER lumen for the efficient exit of progranulin from the ER. rupress.orgbiorxiv.orgnih.gov Prosaposin acts as a linker, binding to the Surf4 receptor, which promotes the packaging of lumenal cargos into COPII vesicles for transport to the Golgi. rupress.orgbiorxiv.orgnih.govbiorxiv.org This interaction with Surf4 is essential for the efficient export of both progranulin and prosaposin from the ER. rupress.orgnih.gov Following transport through the Golgi, progranulin can be secreted from the cell or targeted to lysosomes for proteolytic processing into individual granulin peptides. nih.govresearchgate.netplos.orgsigmaaldrich.comoup.comresearchgate.net
Table 2 summarizes key proteins involved in progranulin trafficking through the secretory pathway.
| Protein Interaction Partner | Location/Role in Trafficking | Source |
| BiP | ER chaperone, binds progranulin | plos.org |
| Calreticulin | ER chaperone, binds progranulin | plos.org |
| GRP94 | ER chaperone, binds progranulin | plos.org |
| Protein Disulfide Isomerases (PDI family), e.g., ERp57 | ER chaperones, bind progranulin; essential for proper folding and transport | plos.org |
| Prosaposin | Interacts with progranulin in ER; links progranulin to Surf4 for ER exit | rupress.orgbiorxiv.orgnih.govbiorxiv.org |
| Surf4 | Receptor promoting cargo loading into COPII vesicles for ER-Golgi transport | rupress.orgbiorxiv.orgnih.govbiorxiv.org |
| Sortilin | Mediates endocytic uptake and lysosomal delivery from the plasma membrane; also involved in trafficking from TGN to lysosomes | nih.govplos.orgbiorxiv.orgoup.com |
| CI-M6PR (Cation-Independent Mannose 6-Phosphate Receptor) | Involved in trafficking from the trans-Golgi network (TGN) to lysosomes | biorxiv.orgbiorxiv.org |
| LRP1 | Involved in endocytosis from the plasma membrane | biorxiv.orgbiorxiv.org |
| LRP10 | Promotes trafficking of progranulin and prosaposin to lysosomes | biorxiv.org |
Proteolytic Processing of Progranulin to Granulin Peptides
The cleavage of progranulin into individual granulin peptides, such as Granulin 1, is a critical regulatory step that occurs in both intracellular and extracellular compartments wikipedia.org. This process is mediated by a variety of proteases.
Intracellular Cleavage by Lysosomal Proteases (e.g., Cathepsins B, L, Asparagine Endopeptidase)
Intracellular processing of progranulin primarily takes place within the endo-lysosomal compartments nih.govescholarship.orgresearchgate.net. Lysosomal proteases play a significant role in this cleavage. Studies have identified multiple lysosomal enzymes capable of processing progranulin into both multi-granulin fragments and individual granulin peptides in a pH-dependent manner nih.govescholarship.org.
Key lysosomal proteases involved include Cathepsin B (CTSB) and Cathepsin L (CTSL), which have been confirmed to digest recombinant human progranulin nih.gov. Other lysosomal proteases such as Cathepsin K (CTSK), Cathepsin S (CTSS), Cathepsin V (CTSV), Cathepsin E (CTSE), and Asparagine Endopeptidase (AEP), also known as legumain (LGMN), have been shown to process progranulin nih.govescholarship.orgbiorxiv.org. AEP, in particular, has been demonstrated to have the unique ability to liberate granulin F from the pro-protein nih.govescholarship.org. Cathepsin E digests progranulin at highly acidic pH levels nih.gov. The efficiency and pattern of progranulin cleavage by these cathepsins are dependent on the pH within the endo-lysosomal system nih.govescholarship.org.
Table 1: Lysosomal Proteases Involved in Progranulin Cleavage
| Protease | Type | Key Findings | pH Dependence |
| Cathepsin B (CTSB) | Cysteine Protease | Digests recombinant human PGRN. nih.gov | Active at acidic pH (4.5, 5.5). nih.gov |
| Cathepsin L (CTSL) | Cysteine Protease | Digests recombinant human PGRN. nih.gov | Active at acidic pH (4.5, 5.5), also at pH 3.4. nih.gov |
| Asparagine Endopeptidase (AEP)/Legumain (LGMN) | Cysteine Protease | Can liberate granulin F. nih.govescholarship.org Digests PGRN. nih.gov | Modest digestion at pH 4.5 and 5.5. nih.gov |
| Cathepsin K (CTSK) | Cysteine Protease | Digests PGRN. nih.gov | Active at acidic pH (4.5, 5.5). nih.gov |
| Cathepsin S (CTSS) | Cysteine Protease | Digests PGRN. nih.gov | Active at acidic pH (4.5, 5.5). nih.gov |
| Cathepsin V (CTSV) | Cysteine Protease | Digests PGRN. nih.gov | Active at acidic pH (4.5, 5.5), also at pH 3.4. nih.gov |
| Cathepsin E (CTSE) | Aspartyl Protease | Digests PGRN. nih.gov | Active at pH 3.4. nih.gov |
This intracellular processing within lysosomes is crucial, and disruptions in this pathway, such as those caused by GRN mutations, can affect the levels of granulin peptides nih.govescholarship.orgeneuro.org.
Extracellular Cleavage by Serine Proteases (e.g., Neutrophil Elastase, Proteinase 3) and Matrix Metalloproteinases
Progranulin can also be cleaved in the extracellular matrix by secreted proteases, particularly those released by immune cells wikipedia.orgplos.orgoup.com. Neutrophil elastase (NE) and Proteinase 3 (PR3), both serine proteases abundant in neutrophils, are well-established enzymes that cleave progranulin into smaller granulin peptides wikipedia.orgplos.orgoup.comresearchgate.netphysiology.org. This extracellular cleavage is significant in contexts such as inflammation and wound healing, where neutrophils are active wikipedia.orgplos.org.
Matrix metalloproteinases (MMPs) are another class of extracellular proteases that can process progranulin. Specifically, Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, has been shown to cleave progranulin plos.orgresearchgate.netsemanticscholar.org. Studies in human microglia have demonstrated that MMP-12 can degrade progranulin, and this cleavage can occur intracellularly as well plos.orgphysiology.orgsemanticscholar.org. Other metalloproteases like MMP-9 have also been implicated in progranulin cleavage researchgate.net.
Table 2: Extracellular Proteases Involved in Progranulin Cleavage
| Protease | Type | Key Findings |
| Neutrophil Elastase (NE) | Serine Protease | Cleaves progranulin into granulin peptides in the extracellular matrix. wikipedia.orgplos.orgoup.comresearchgate.netphysiology.org |
| Proteinase 3 (PR3) | Serine Protease | Cleaves progranulin into granulin peptides in the extracellular matrix. wikipedia.orgplos.orgoup.comresearchgate.netphysiology.org |
| Matrix Metalloproteinase-12 (MMP-12) | Matrix Metalloproteinase | Cleaves progranulin; shown to occur in human microglia. plos.orgresearchgate.netsemanticscholar.org Can degrade recombinant PGRN. researchgate.net |
| Matrix Metalloproteinase-9 (MMP-9) | Matrix Metalloproteinase | Implicated in progranulin cleavage. researchgate.net |
| ADAMTS-7 | Metalloprotease | Cleaves progranulin. researchgate.netdiabetesjournals.org |
Formation of Individual Granulin Peptides (e.g., this compound) and Multi-Granulin Fragments
The proteolytic processing of the approximately 68.5 kDa progranulin precursor yields a variety of smaller products, including individual granulin peptides, each around 6 kDa, and larger multi-granulin fragments wikipedia.orgnih.govnih.gov. Progranulin contains seven and a half granulin domains, often labeled A through G, plus a half-domain called paragranulin uniprot.orgyulab.org. Cleavage at the linker regions between these domains by the proteases mentioned above releases the individual granulin peptides biorxiv.org.
This compound, also known as Granulin G, is one of these approximately 6 kDa peptides derived from progranulin nih.govuniprot.org. Different granulin peptides, including this compound, have been shown to have distinct biological activities nih.govuniprot.orgyulab.orgrcsb.org. For instance, Granulin A (Granulin 4) has demonstrated growth inhibitory effects on certain cancer cell lines, while Granulin F (Granulin 2) has been reported to be stimulatory uniprot.orgrcsb.org. The specific granulin peptides generated can depend on the protease involved and the cellular compartment where cleavage occurs nih.govescholarship.org. Multi-granulin fragments, consisting of several linked granulin domains, can also be produced during this process nih.govescholarship.orgresearchgate.net.
Table 3: Examples of Granulin Peptides and Reported Activities
| Granulin Peptide | Alternate Name(s) | Approximate Size (kDa) | Reported Activity Examples |
| This compound | Granulin G | ~6 | Derived from progranulin. nih.govuniprot.org |
| Granulin 2 | Granulin F | ~6 | Can be liberated by AEP. nih.govescholarship.org Reported as stimulatory. rcsb.org |
| Granulin 3 | Granulin B | ~6 | Synonymous with Epithelin 2. wikipedia.org Can induce IL-8 secretion. wikipedia.org |
| Granulin 4 | Granulin A | ~6 | Synonymous with Epithelin 1. wikipedia.org Reported as growth inhibitory. rcsb.org |
| Granulin 7 | - | ~6 | Stabilizes CTSD. uniprot.org |
Modulators of Proteolytic Processing (e.g., SLPI)
The proteolytic cleavage of progranulin is a regulated process influenced by various factors, including protease inhibitors. Secretory Leukocyte Protease Inhibitor (SLPI) is a key modulator that inhibits the cleavage of progranulin by extracellular serine proteases like neutrophil elastase and proteinase 3 wikipedia.orgplos.orgoup.comresearchgate.netdiabetesjournals.org. SLPI binds to progranulin, thereby protecting it from degradation by these enzymes nih.govoup.com. This interaction helps maintain levels of full-length progranulin, which generally exhibits anti-inflammatory and growth factor-like properties, in contrast to the pro-inflammatory potential of some cleaved granulins wikipedia.orgnih.govoup.com.
Other factors can also influence progranulin processing. For example, lysosome alkalinization has been shown to increase progranulin expression, potentially by altering its transport, degradation, or cleavage into granulins nih.gov.
Intracellular Trafficking and Localization
Progranulin, and subsequently the granulin peptides derived from it, undergo specific intracellular trafficking pathways that determine their localization and function yulab.orgbiorxiv.org.
Endolysosomal Compartment Localization
A significant pool of progranulin is targeted to the endolysosomal system nih.govescholarship.orgeneuro.orgyulab.orgbiorxiv.orgplos.orguniprot.org. This trafficking can occur through multiple pathways. Progranulin can be directly transported to lysosomes via receptors like Sortilin (SORT1) oup.comeneuro.orgyulab.orgbiorxiv.org. SORT1 is a transmembrane protein involved in the trafficking of lysosomal enzymes and other neurotrophic factors oup.com. Disrupting the SORT1/progranulin axis has been shown to alter intracellular progranulin trafficking to the lysosome, leading to decreased granulin production eneuro.org.
Another pathway involves the interaction of progranulin with Prosaposin (PSAP), another lysosomal protein nih.govoup.comyulab.orgbiorxiv.orgbiorxiv.org. Prosaposin can facilitate the lysosomal delivery of progranulin, both from the extracellular space through endocytosis and from the biosynthetic pathway biorxiv.orguniprot.org. This interaction can involve receptors like the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) and LRP1 oup.combiorxiv.orgbiorxiv.org. Studies suggest that prosaposin is required for the efficient exit of progranulin from the endoplasmic reticulum (ER) and its subsequent trafficking to the Golgi and lysosomes biorxiv.orgbiorxiv.org. LRP10 has also been identified as a protein that promotes the trafficking of progranulin and prosaposin out of the Golgi and into the endolysosomal pathway biorxiv.org.
Once progranulin reaches the endolysosomal compartment, it is processed by lysosomal proteases into granulin peptides nih.govescholarship.orgyulab.orgbiorxiv.org. These cleaved granulin peptides, including this compound, have also been shown to localize to the endolysosomal compartment plos.org. This localization is consistent with their proposed roles in regulating lysosomal functions nih.govyulab.org. Studies using model organisms like C. elegans have confirmed that both progranulin and individual granulins localize to the endolysosomal compartment plos.org.
Table 4: Proteins Involved in Progranulin/Granulin Trafficking to Lysosomes
| Protein | Role in Trafficking |
| Sortilin (SORT1) | Direct receptor for endocytic uptake and lysosomal targeting of progranulin. oup.comeneuro.orgyulab.orgbiorxiv.org |
| Prosaposin (PSAP) | Interacts with progranulin, facilitates lysosomal delivery from extracellular space and biosynthetic pathway. nih.govoup.comyulab.orgbiorxiv.orgbiorxiv.orguniprot.org |
| Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR) | Involved in trafficking of the progranulin-prosaposin complex from the trans-Golgi network to endosomes/lysosomes. oup.combiorxiv.orgbiorxiv.org |
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Involved in endocytic uptake of progranulin and trafficking of the progranulin-prosaposin complex. oup.combiorxiv.orgbiorxiv.orguniprot.orgashpublications.org |
| LRP10 | Promotes trafficking of progranulin and prosaposin out of the Golgi and into the endolysosomal pathway. biorxiv.org |
| Surf4 | Interacts with prosaposin and promotes ER exit of the prosaposin-progranulin complex. biorxiv.org |
| GBA1 | Co-localizes with progranulin in intracellular trafficking compartments until the lysosome; interacts with granulin-2 and granulin-7. uniprot.org |
The localization of granulin peptides within the endolysosomal system suggests they may exert their functions within this acidic environment, potentially influencing lysosomal enzyme activity or other aspects of lysosomal homeostasis nih.govyulab.orgbiorxiv.orgbiorxiv.org.
Receptor-Mediated Uptake and Trafficking (e.g., Sortilin, M6PR, LRP1, Prosaposin)
The trafficking of progranulin to lysosomes, where it is cleaved into granulins, is mediated by several key receptors and interacting proteins. Two primary pathways for progranulin lysosomal targeting have been identified: one involving Sortilin and another that is Sortilin-independent and mediated by Prosaposin in conjunction with M6PR and LRP1. frontiersin.orgnih.govoup.com
Sortilin, a protein trafficking receptor found in the Golgi and on the cell surface, acts as a high-affinity binding partner for progranulin, mediating its uptake and delivery to lysosomes. frontiersin.orgnih.gov This Sortilin-mediated sorting is thought to occur both at the trans-Golgi network (TGN) during the biosynthetic pathway and at the plasma membrane via endocytosis. nih.gov The C-terminus of progranulin is necessary for binding to Sortilin. frontiersin.org
An alternative, Sortilin-independent pathway for progranulin trafficking to lysosomes involves Prosaposin (PSAP). frontiersin.orgnih.govoup.com Prosaposin, itself a precursor to lysosomal saposin proteins, interacts directly with progranulin. nih.govnih.gov This interaction facilitates progranulin's lysosomal targeting by linking it to the cation-independent mannose 6-phosphate receptor (CI-M6PR) and low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.orgnih.govnih.govsemanticscholar.org M6PR and LRP1 are required for this Prosaposin-mediated trafficking pathway. nih.gov Studies have shown that Prosaposin deficiency can lead to significant progranulin trafficking defects and increased levels of progranulin in the serum. nih.gov The interaction between progranulin and prosaposin is mediated by the linker region between saposins B and C in prosaposin and specific granulin motifs, primarily granulin D and E, within progranulin. nih.gov
These two pathways, Sortilin-dependent and Prosaposin-dependent (involving M6PR and LRP1), are considered independent but complementary mechanisms for ensuring the efficient delivery of progranulin to lysosomes. nih.govoup.com While these are the main pathways identified, particularly in neurons, there is also evidence suggesting the existence of additional Sortilin- and Prosaposin-independent mechanisms for progranulin lysosomal trafficking in certain cell types, such as microglia. oup.com
Data regarding the involvement of these receptors in progranulin trafficking highlights their critical roles in maintaining proper lysosomal function. For instance, studies using M6PR-deficient fibroblasts have shown mislocalization of both Prosaposin and progranulin, with reduced localization within LAMP1-positive vesicles. nih.gov
Localization within Subcellular Organelles (e.g., lysosomes, endosomes)
Progranulin, the precursor to granulins, is a secreted protein that is synthesized with a signal peptide and enters the endoplasmic reticulum (ER) lumen for further processing and transport. frontiersin.org Within the cell, progranulin localizes to the lysosomal compartment. nih.govwikipedia.orgoup.com
Following synthesis and passage through the Golgi apparatus, progranulin is targeted to lysosomes via the receptor-mediated pathways described above, involving Sortilin and the Prosaposin/M6PR/LRP1 axis. frontiersin.orgnih.govnih.govresearchgate.net This trafficking routes progranulin through endosomal compartments. Progranulin has been shown to co-localize with markers for early, late, and recycling endosomes, as well as lysosomes. plos.org
Once progranulin reaches the lysosomes, it undergoes proteolytic cleavage by lysosomal proteases, such as cathepsins (including cathepsin B, L, and D), into individual 6-8 kDa granulin peptides. oup.comnih.govwikipedia.orgrupress.org Therefore, granulins, including this compound, are primarily found within lysosomes as a result of this processing of the progranulin precursor. nih.govrupress.org The localization of progranulin and granulins to lysosomes, coupled with the observation that mutations in the gene encoding progranulin (GRN) can lead to lysosomal storage diseases, underscores their significant role in normal lysosome function. wikipedia.orgrupress.org
Studies using reporter proteins have demonstrated the co-localization of progranulin with lysosomal markers like LAMP-1. wikipedia.orgoup.com This lysosomal localization is essential for the generation of mature granulin peptides.
The table below summarizes the key receptors and proteins involved in the trafficking of progranulin to lysosomes:
| Protein/Receptor | Role in Progranulin Trafficking | Pathway |
| Sortilin | Mediates direct uptake and trafficking to lysosomes | Sortilin-dependent pathway |
| Prosaposin | Interacts with progranulin, links to M6PR/LRP1 | Sortilin-independent pathway (via M6PR/LRP1) |
| M6PR | Involved in Prosaposin-mediated trafficking | Sortilin-independent pathway |
| LRP1 | Involved in Prosaposin-mediated trafficking | Sortilin-independent pathway |
Fundamental Biological Functions and Mechanistic Insights
Regulation of Lysosomal Function and Homeostasis
Progranulin is increasingly recognized as a key regulator of lysosomal function and homeostasis. It is a secretory lysosomal protein that is trafficked to lysosomes via receptors such as sortilin and the cation-independent mannose 6-phosphate receptor (CI-M6PR) nih.goviiarjournals.orgoup.com. Within the lysosome, Progranulin is processed into individual granulin (B1179632) peptides by lysosomal proteases, including cathepsin L and cathepsin D nih.govscispace.comlife-science-alliance.org.
Role in Lysosomal Biogenesis
Research indicates that Progranulin plays a role in modulating lysosomal biogenesis. Progranulin deficiency can lead to altered lysosomal gene expression and protein levels. Studies have shown that down-regulation or insufficiency of Progranulin can result in increased lysosomal gene expression and protein levels in certain cell types, while Progranulin overexpression can lead to decreased levels oup.comnih.gov. Conversely, some studies in specific cell types, like retinal pigment epithelium cells, did not observe an effect of transient Progranulin knockdown on the expression level of lysosomal proteins iiarjournals.org. The transcription factor EB (TFEB), a master regulator of lysosomal gene expression, can bind to the promoter region of the GRN gene, suggesting a regulatory loop between lysosomal biogenesis and Progranulin expression iiarjournals.orgoup.com.
Modulation of Lysosomal Enzyme Activity (e.g., Cathepsin D, Cathepsin L)
Progranulin and its cleavage products, including granulin E, have been shown to directly influence the activity of lysosomal enzymes, notably cathepsin D (CTSD) nih.govlife-science-alliance.orgnih.govnih.gov. Cathepsin D is an aspartyl protease essential for degrading proteins within the lysosome nih.govnih.gov. Studies using iPSC-derived human cortical neurons from patients with GRN mutations have demonstrated that decreased Progranulin expression leads to reduced cathepsin D activity nih.govnih.gov. Progranulin has been found to interact with cathepsin D, and both full-length Progranulin and granulin E are capable of increasing cathepsin D activity in vitro in a dose-dependent manner nih.govnih.gov. However, Progranulin does not appear to increase the activities of cathepsins B and L nih.govnih.gov. While cathepsin L is known to process Progranulin into granulin peptides, the precise interplay and modulation of other cathepsins by Progranulin and its fragments are areas of ongoing research nih.govscispace.com.
Impact on Lysosomal Acidification
Maintaining the acidic environment within lysosomes is critical for the optimal activity of lysosomal hydrolases iiarjournals.orgbiorxiv.org. Progranulin expression has been shown to facilitate lysosomal acidification in various cell lines iiarjournals.orgoup.comnih.govbiorxiv.org. Conversely, Progranulin deficiency can lead to defects in lysosomal acidification pnas.orgbiorxiv.orgbiorxiv.orgresearchgate.net. This impaired acidification in Progranulin-deficient lysosomes contributes to their reduced degradative capacity biorxiv.orgresearchgate.net. While the exact mechanism by which Progranulin influences lysosomal pH is not fully elucidated, some research suggests a potential interaction with components of the vacuolar-type H+-ATPase (V-ATPase), the proton pump responsible for acidifying lysosomes biorxiv.orgiiarjournals.orgbiorxiv.orgresearchgate.net.
Contribution to Protein Homeostasis and Degradation
Through its regulation of lysosomal enzyme activity and acidification, Progranulin significantly contributes to cellular protein homeostasis and the degradation of cellular waste nih.govpnas.orgbiorxiv.orgbiorxiv.orgresearchgate.net. Impaired lysosomal function due to Progranulin deficiency leads to inefficient degradation of proteins and other macromolecules, resulting in the accumulation of autofluorescent aggregates and other storage materials within lysosomes nih.govpnas.orgiiarjournals.orgbiorxiv.org. This accumulation is a hallmark of lysosomal storage disorders, such as neuronal ceroid lipofuscinosis (NCL), which is associated with homozygous GRN mutations nih.goviiarjournals.orgoup.comnih.gov. Furthermore, the accumulation of ubiquitinated proteins, including TAR DNA-binding protein 43 (TDP-43), is observed in conditions of Progranulin deficiency, highlighting the link between Progranulin, lysosomal dysfunction, and impaired protein degradation nih.govpnas.orgoup.combiorxiv.orgnih.govnih.govresearchgate.net.
Modulation of Autophagic Processes
Autophagy is a critical cellular process for degrading and recycling damaged organelles and misfolded proteins, working in concert with the lysosomal system biorxiv.orgnih.govopen.ac.ukbohrium.com. Progranulin has been implicated in the modulation of autophagic processes.
Effects of Progranulin Deficiency on Autophagic Flux
Progranulin deficiency has been shown to impair autophagic flux, the dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents pnas.orgnih.govnih.govresearchgate.netjneurosci.org. Studies in various model systems, including Caenorhabditis elegans and mice, as well as in cultured neurons, have demonstrated reduced autophagic flux in the absence of sufficient Progranulin pnas.orgnih.govnih.govresearchgate.net. This impairment can lead to the accumulation of autophagosomes and undegraded cargo jneurosci.org. The precise mechanisms by which Progranulin influences autophagic flux are still under investigation, but they likely involve its role in lysosomal function, as efficient lysosomal degradation is essential for completing the autophagic pathway nih.govpnas.orgbiorxiv.orgnih.gov. Defective autophagy in Progranulin deficiency is thought to contribute to the accumulation of pathological protein aggregates, such as TDP-43, observed in associated neurodegenerative diseases pnas.orgnih.govnih.govresearchgate.netjneurosci.org.
Compound Information
| Compound Name | PubChem CID |
| Progranulin | 27 |
| Granulin 1 | Not readily available as a distinct CID for just this compound peptide, typically represented as part of Progranulin or in the context of specific granulin peptides. PubChem CID 42612754 is associated with "Granulin" but represents the gene/protein family. Specific granulin peptides like Granulin A have PDB entries (e.g., 2JYE rcsb.org), but not always independent PubChem CIDs for the peptide itself. |
| Cathepsin D | 16213491 guidetoimmunopharmacology.org (Human) |
| Cathepsin L | 16213490 guidetoimmunopharmacology.org (Human) |
| TDP-43 | 655046 (for the protein) |
Detailed Research Findings Data Table
| Research Area | Key Findings in Progranulin Deficiency | Model System/Methodology | Citation |
| Lysosomal Biogenesis | Increased lysosomal gene expression and protein levels in some cell types; no effect observed in others. Activation of TFEB may be involved. | Cell lines (HeLa, HEK293T), RPE cells, neurons, microglia | iiarjournals.orgoup.comnih.gov |
| Lysosomal Enzyme Activity (CTSD) | Decreased cathepsin D activity. Progranulin and Granulin E increase cathepsin D activity. No increase in cathepsin B or L activity observed. | iPSC-derived human cortical neurons, in vitro assays | nih.govnih.gov |
| Lysosomal Acidification | Impaired lysosomal acidification (less acidic). | HEK293T, SH-SY5Y cells, microglia, iPSC-derived human cortical neurons, C. elegans | pnas.orgbiorxiv.orgiiarjournals.orgoup.comnih.govbiorxiv.orgresearchgate.net |
| Protein Homeostasis/Degradation | Accumulation of autofluorescent aggregates and TDP-43. Impaired degradation of proteins. | C. elegans, GRN-knockout mice, iPSC-derived human cortical neurons | nih.govpnas.orgoup.combiorxiv.orgnih.govnih.govresearchgate.net |
| Autophagic Flux | Reduced autophagic flux. Accumulation of autophagosomes. Impaired clearance of intracellular pathogens (xenophagy). | C. elegans, GRN-knockout mice (macrophages, neurons), cultured cells | pnas.orgnih.govnih.govresearchgate.netjneurosci.org |
Regulation of Autophagy Regulators (e.g., AMPK, TBK1, mTOR)
The precise role of this compound specifically in the regulation of autophagy regulators like AMPK, TBK1, and mTOR is an area of ongoing research. However, studies on progranulin and granulin peptides in general provide some context. The mTOR/AMPK pathway acts as a cellular energy switch, and its abnormal function is linked to metabolic disorders. ijpsr.com AMPK activation can induce autophagy in an mTOR-independent manner. guidetopharmacology.org TBK1 is also involved in autophagy pathways. While direct evidence detailing this compound's specific interaction with these regulators is limited in the search results, the broader involvement of progranulin in cellular homeostasis and disease, including neurodegenerative conditions where autophagy is implicated, suggests potential indirect or as-yet-undiscovered roles for its cleaved products.
Roles in Inflammation and Immune Response
Granulin peptides, including this compound, play significant roles in inflammation and the immune response, often in contrast to the effects of their precursor, progranulin. wikipedia.orge-dmj.orgoup.com
Contrasting Roles of Progranulin (Anti-inflammatory) and Granulin Peptides (Pro-inflammatory)
A key distinction in the biological activities of progranulin and its cleaved granulin peptides lies in their opposing roles in inflammation. Progranulin generally exhibits anti-inflammatory properties, while the granulin peptides tend to be pro-inflammatory. wikipedia.orge-dmj.orgoup.com This balance between progranulin and granulin peptides, maintained in part by the secretory leukocyte protease inhibitor (SLPI) which inhibits progranulin cleavage, is considered important for regulating inflammatory and immune responses. wikipedia.orge-dmj.orgoup.comnih.gov For example, during wound healing, progranulin can inhibit neutrophil activation induced by TNF-α, whereas granulin peptides can promote the production of the neutrophil chemoattractant IL-8 by epithelial cells. plos.org Studies in Grn knockout mice, which lack progranulin, show a highly over-active inflammatory response to stimuli like bacterial endotoxin, supporting the anti-inflammatory role of progranulin. oup.com
Modulation of Cytokine Signaling (e.g., TNF-α, IL-8, IL-1β)
Granulin peptides can modulate cytokine signaling. Granulin B, for instance, has been shown to induce epithelial cells to release interleukin-8 (IL-8), a chemokine that attracts neutrophils and monocytes, further suggesting the involvement of granulin peptides in promoting inflammation. wikipedia.orgnih.govnih.gov Progranulin, on the other hand, has been found to directly bind to TNF-α receptors, thereby suppressing TNF-α receptor signaling. plos.org This highlights how the cleaved granulin peptides can have effects opposite to those of the full-length protein on key inflammatory cytokines like TNF-α and IL-8. While specific data on this compound's direct modulation of IL-1β signaling was not prominently featured in the search results, the general pro-inflammatory nature of granulin peptides suggests a potential influence on a broader range of inflammatory mediators.
Data Table: Contrasting Effects of Progranulin and Granulin Peptides on Inflammation
| Molecule | Role in Inflammation | Example Mechanism / Effect |
| Progranulin | Anti-inflammatory | Impairs action of TNF-α um.es; Inhibits neutrophil activation by TNF-α plos.org; Suppresses TNF-α receptor signaling plos.org. |
| Granulin Peptides | Pro-inflammatory | Promote inflammation wikipedia.orge-dmj.orgoup.comum.es; Granulin B induces IL-8 secretion wikipedia.orgnih.govnih.gov. |
Influence on Immune Cell Activity (e.g., Neutrophils, Macrophages, Microglia)
Granulin peptides influence the activity of various immune cells, including neutrophils, macrophages, and microglia. Granulin/epithelin peptides have been isolated from human inflammatory cells, rat bone marrow, and equine neutrophils, suggesting roles in the hematopoietic system. um.es Administration of progranulin has been shown to increase the accumulation of neutrophils, macrophages, and fibroblasts at wound sites. nih.govnih.gov While progranulin generally promotes immune cell accumulation and function in contexts like wound healing, the cleaved granulin peptides can have distinct effects, often promoting pro-inflammatory aspects of immune cell activity. For example, Granulin B induces IL-8 release, which attracts neutrophils. wikipedia.orgnih.govnih.gov Macrophages and microglia from Grn-deficient mice show increased expression of pro-inflammatory cytokines and exacerbated activation. oup.com Progranulin is highly expressed in activated macrophages and microglia and regulates aspects of microglial behavior. oup.combiorxiv.org Progranulin can also act as a chemoattractant for microglia and stimulates their endocytic activity. nih.gov
Interaction with Secreted Phospholipases (e.g., sPLA2-IIA) in Neuroinflammation
Progranulin has been reported to interact with secreted phospholipase A2 group IIA (sPLA2-IIA), a secreted phospholipase involved in inflammatory responses, particularly in neuroinflammation. biorxiv.orgmdpi.comresearchgate.net Progranulin inhibits sPLA2-IIA activities and downregulates its levels, suggesting a mechanism by which progranulin regulates neuroinflammation. biorxiv.orgresearchgate.net Studies indicate that sPLA2-IIA expression modifies progranulin deficiency phenotypes in mice, and sPLA2-IIA inhibition can rescue inflammation and lysosomal abnormalities in progranulin-deficient mice. biorxiv.orgresearchgate.net While the interaction of specific granulin peptides like this compound with sPLA2-IIA is not explicitly detailed in the search results, studies suggest that granulins F and G may have a high affinity for sPLA2-IIA, indicating that other granulins might also interact, albeit potentially with lower affinity. researchgate.net This suggests a potential role for granulin peptides in modulating sPLA2-IIA activity, which could contribute to their pro-inflammatory effects in the nervous system.
Regulation of Cell Proliferation, Migration, and Differentiation
Progranulin and its derived granulin peptides are involved in regulating cell proliferation, migration, and differentiation. Progranulin is considered a growth factor that promotes the proliferation and migration of dermal fibroblasts and endothelial cells and stimulates the formation of new blood vessels during wound healing. um.es It is highly expressed in rapidly cycling epithelial cells and in cells that are highly proliferative in nature. wikipedia.orgum.es Progranulin can promote epithelial cell proliferation by blocking TNF-mediated neutrophil activation. uniprot.orguniprot.org
The effects of individual granulin peptides on cell proliferation can vary. While progranulin is generally mitogenic, different granulin polypeptides may have either growth-promoting or growth-inhibiting activities depending on the cell type. oup.com For example, Granulin-4 is reported to promote the proliferation of the epithelial cell line A431, whereas Granulin-3 inhibits epithelial cell proliferation and induces IL-8 secretion. uniprot.org This highlights the diverse and sometimes opposing roles of individual granulin peptides in regulating cellular growth. Progranulin has also been implicated in regulating the differentiation of certain cell types, including myeloid cells. Studies in zebrafish models of granulin deficiency have revealed essential roles for granulin in the terminal differentiation of myeloid progenitors into neutrophils and macrophages. ashpublications.orgbiorxiv.org
Activation of Intracellular Signaling Pathways (e.g., ERK, PI3K/Akt, MAPK, Focal Adhesion Kinase)
This compound, often through its precursor progranulin, plays a role in activating key intracellular signaling pathways critical for cell proliferation, survival, migration, and invasion. mdpi.comaacrjournals.orgamegroups.org Research indicates that progranulin can activate the ERK, PI3K/Akt, and MAPK signaling cascades. aacrjournals.orgamegroups.orgfrontiersin.orgnih.govresearchgate.net
Studies in SW-13 cells have shown that the level of progranulin expression directly influences the intrinsic activity of the MAPK, PI3K, and Focal Adhesion Kinase (FAK) signaling pathways. aacrjournals.org Elevated progranulin expression in these cells increases the phosphorylation of p44/42 MAPK, PKB/Akt, and FAK, while reduced progranulin expression lowers the activation of each pathway. aacrjournals.org These pathways are known to be critical in processes such as tumor progression. aacrjournals.org
Furthermore, progranulin-mediated regulation of cell motility has been shown to rely on FAK activity. mdpi.com In adrenal carcinoma cells, progranulin promotes FAK tyrosine-phosphorylation. mdpi.com In bladder cancer, progranulin-dependent activation of MAPK favors the formation of a complex involving paxillin (B1203293) and FAK, thereby promoting cell migration and invasion. mdpi.comamegroups.org Activation of the ERK1/2 pathway by progranulin in bladder cancer also contributes to the formation of a complex containing FAK, paxillin, and ERK1/2, promoting cell motility. mdpi.comamegroups.org
Research on Clonorchis sinensis granulin (CsGRN), a related granulin, has also demonstrated its ability to promote malignant transformation of hepatocytes by regulating EGFR-mediated RAS/MAPK/ERK and PI3K/Akt signaling pathways. nih.gov Overexpression of CsGRN enhanced the mRNA and protein expression levels of p-EGFR, RAS, p-ERK, p-AKT, p-PI3K, and p-braf, indicating activation of these pathways. nih.gov
Progranulin's oncogenic signaling is highly dependent on the AKT and/or MAPK pathways, which are typically activated by growth factor receptors. mdpi.com Progranulin has been shown to evoke the activation of these pathways in numerous cancer models. mdpi.comamegroups.org
A summary of signaling pathway activation by progranulin/granulin is presented in the table below:
| Signaling Pathway | Observed Effects of Progranulin/Granulin | Relevant Cell Types/Contexts | Source Indices |
| ERK/MAPK | Activation, promotes cell proliferation, migration, invasion, and motility. mdpi.comaacrjournals.orgamegroups.orgnih.govresearchgate.net | SW-13 cells, Adrenal carcinoma cells, Bladder cancer cells, Hepatocytes, Colorectal cancer cells, various tumor models. mdpi.comaacrjournals.orgamegroups.orgnih.govresearchgate.net | mdpi.comaacrjournals.orgamegroups.orgnih.govresearchgate.net |
| PI3K/Akt | Activation, promotes cell proliferation, survival, migration, and invasion. mdpi.comaacrjournals.orgamegroups.orgnih.gov | SW-13 cells, Colorectal cancer cells, Bladder cancer cells, Gastric cancer cells, Cervical cancer cells, Hepatocytes, various tumor models. mdpi.comaacrjournals.orgamegroups.orgnih.gov | mdpi.comaacrjournals.orgamegroups.orgnih.gov |
| Focal Adhesion Kinase (FAK) | Activation (tyrosine-phosphorylation), promotes cell motility, migration, and invasion. mdpi.comaacrjournals.orgamegroups.org | SW-13 cells, Adrenal carcinoma cells, Bladder cancer cells. mdpi.comaacrjournals.orgamegroups.org | mdpi.comaacrjournals.orgamegroups.org |
Regulation of Cell Cycle Proteins (e.g., Cyclin D1, Cyclin B)
Progranulin, and by extension its constituent granulins like this compound, can influence cell cycle progression through the regulation of key cell cycle proteins. termedia.pl Some evidence suggests that progranulin can modulate CDK4 activity and the levels of Cyclin D1 and Cyclin B. mdpi.comamegroups.orgum.es
Cyclin D1, in complex with CDK4/6, is a major regulator of the G1/S transition in the cell cycle, promoting progression through the G1 phase by phosphorylating and inhibiting retinoblastoma protein (Rb). frontiersin.orguniprot.orgelifesciences.orgsemanticscholar.org Upregulation of Cyclin D1 is frequently observed in various cancers and is associated with increased cell proliferation. elifesciences.orgsemanticscholar.org Progranulin's ability to activate pathways like Akt and MAPK may contribute to the modulation of Cyclin D1 and Cyclin B levels, thereby influencing cell cycle progression and promoting proliferation. mdpi.comamegroups.org
Studies have indicated that progranulin can affect Cyclin D1 levels, potentially through the activation of the Akt and MAPK signaling pathways. mdpi.comamegroups.org For instance, progranulin knockdown has been shown to induce G1 cell cycle arrest. researchgate.net
Involvement in Tissue Remodeling and Repair
This compound, as part of the progranulin family, is significantly involved in tissue remodeling and repair processes. researchgate.netelabscience.comfrontiersin.orgmybiosource.com These roles are particularly evident in wound healing and are also linked to the modulation of angiogenesis and the synthesis and homeostasis of the extracellular matrix. researchgate.netelabscience.comfrontiersin.orgmdpi.comfrontiersin.orgmybiosource.com
Wound Healing Processes
Progranulin and its derived granulins, including this compound, play a notable role in wound healing. researchgate.netelabscience.comresearchgate.nettermedia.plfrontiersin.orgmybiosource.comresearchgate.netresearchgate.netnih.govplos.orgacs.orgashpublications.orgnih.gov They are involved in regulating processes crucial for wound repair, such as cell proliferation, migration, and inflammation. researchgate.netfrontiersin.orgresearchgate.netplos.orgashpublications.org
Following wounding, the production of progranulin increases in various cell types, including keratinocytes, macrophages, and neutrophils. wikipedia.org Neutrophils can secrete elastase, which cleaves progranulin into granulin peptides, and these peptides can further promote inflammation, a key aspect of the wound healing response. wikipedia.orgnih.gov Secretory leukocyte protease inhibitor (SLPI), also released by neutrophils and macrophages, can bind to progranulin and protect it from cleavage, thus modulating the balance between progranulin and granulin peptides and their respective effects on inflammation and growth factor activity. wikipedia.orgoup.com
Studies using a liver fluke derived granulin, Ov-GRN-1, which is an orthologue of mammalian granulin, have provided insights into granulin's wound healing potential. researchgate.netnih.govplos.orgacs.org Recombinant Ov-GRN-1 has been shown to accelerate wound resolution in human cholangiocytes and promote wound healing in mice. researchgate.netnih.govplos.orgacs.org This acceleration of wound healing involved the induction of gene and protein expression changes associated with wound healing pathways. plos.org
Administering granulin to fresh wounds has been shown to increase the cell counts of neutrophils, macrophages, and fibroblasts, which collectively contribute to the healing process. ashpublications.orgnih.gov Macrophages, in particular, produce granulin as a key regulatory factor in inflammation and wound healing. ashpublications.org
Data from studies on wound healing demonstrate the effect of granulin or progranulin on wound closure:
| Study Context | Compound Applied | Observed Effect on Wound Healing | Source Indices |
| Human cholangiocyte monolayer scratch assay | Ov-GRN-1 | Accelerated wound resolution | plos.org |
| Mouse cutaneous wound model | Recombinant Ov-GRN-1 | Significantly accelerated wound healing | plos.orgacs.org |
| Fresh wounds (general observation) | GRN | Increased accumulation of neutrophils, macrophages, and fibroblasts | ashpublications.orgnih.gov |
Angiogenesis Modulation
This compound, as part of the progranulin family, is also implicated in modulating angiogenesis, the formation of new blood vessels, a crucial process in tissue repair and growth. researchgate.netelabscience.comfrontiersin.orgmdpi.comnih.gov Progranulin has an important role in physiological angiogenesis. mdpi.com
Progranulin expression is typically low in quiescent endothelial cells but is upregulated following endothelial cell activation during processes like wound healing, tissue repair, and physiological angiogenesis in the developing placenta. mdpi.com The action of progranulin in angiogenesis has been demonstrated in various models, including using transgenic mice. mdpi.com
Studies on the liver fluke granulin Ov-GRN-1 have shown that it can induce angiogenesis. researchgate.netplos.orgnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that Ov-GRN-1 can significantly stimulate angiogenesis, as monitored by cellular proliferation and tubule formation assays. nih.gov This suggests a direct role for granulin in promoting the formation of new blood vessels necessary for tissue regeneration during wound healing. nih.gov
Extracellular Matrix Synthesis and Homeostasis
Progranulin is involved in interacting with and influencing components of the extracellular matrix (ECM), which is vital for tissue structure, integrity, and function, including during remodeling and repair. mdpi.comfrontiersin.orgpitt.edunih.gov
Secreted progranulin interacts with various components of the ECM, including perlecan, cartilage oligomeric matrix protein (COMP), and extracellular matrix protein 1. mdpi.com The interaction with perlecan, mediated by specific granulin modules within progranulin, can modulate tumor angiogenesis. mdpi.com The association with COMP can potentiate progranulin-dependent stimulation of chondrocyte proliferation, while interaction with extracellular matrix protein 1 negatively regulates chondrogenesis and endochondral ossification. mdpi.com
Furthermore, progranulin has been shown to enhance extracellular matrix synthesis, contributing to processes like promoting chondrocyte proliferation and accelerating tissue repair. frontiersin.org This is partly mediated through the activation of pathways such as ERK and PI3K/Akt. frontiersin.org
The interaction of progranulin with perlecan, a component of the extracellular matrix, may also serve as an additional factor regulating the activity of extracellular progranulin. nih.gov
Chondrocyte and Osteoblast/Osteoclast Activity Regulation
Progranulin, and by extension its constituent granulins, plays a role in regulating the activity of chondrocytes, osteoblasts, and osteoclasts, which are critical for cartilage and bone homeostasis frontiersin.orgoup.com. Progranulin is recognized as an agonist of chondrogenesis and osteogenesis researchgate.net. It has been shown to promote chondrocyte proliferation and enhance extracellular matrix synthesis, contributing to cartilage repair frontiersin.org. Studies have demonstrated that progranulin levels are increased in mild osteoarthritis, suggesting a role in the initial protective response, although levels decrease in severe osteoarthritis nih.gov.
Mechanistically, progranulin influences chondrocyte activity by enhancing the levels of cartilage-specific markers such as collagen type II α 1 chain (COL2A1) and aggrecan nih.gov. It also attenuates the upregulation of matrix-degrading enzymes like matrix metallopeptidase 13 (MMP13) and ADAM metallopeptidase with thrombospondin type 1 motif 5 (ADAMTS5) induced by inflammatory cytokines like TNFα nih.gov. These effects are mediated, at least in part, through the upregulation and activation of sirtuin 1 (SIRT1), which deacetylates transcription factors like SOX9 and P65, influencing their nuclear translocation and transcriptional activity nih.gov. Progranulin also regulates autophagy in chondrocytes, a process crucial for maintaining chondrocyte homeostasis, potentially through interactions with the ATG5–ATG12 conjugate nih.gov.
In bone tissue, progranulin is involved in maintaining the balance between bone resorption by osteoclasts and bone formation by osteoblasts frontiersin.orgoup.com. Progranulin can promote osteoblast differentiation, potentially through interaction with TNFR2 and activation of pathways like JNK and Akt/mTOR researchgate.net. Conversely, progranulin can inhibit TNFα-induced osteoclast differentiation, partly by interacting with TNFR1 and suppressing the activation of the NF-κB pathway researchgate.netnih.gov. Studies in progranulin knockout mice have shown complex effects on bone mass, with loss of progranulin preventing bone loss in female mice induced by aging and estrogen deficiency, while increasing bone formation and inhibiting bone resorption and osteoclastogenesis in both sexes oup.com. This suggests a female-specific role for progranulin in suppressing bone formation oup.com.
Data on the specific role of this compound, as opposed to full-length progranulin, in chondrocyte and osteoblast/osteoclast regulation is limited in the provided search results. However, given that granulins are the functional units derived from progranulin, it is plausible that this compound contributes to these processes.
Neurotrophic and Neuronal Support Functions
Progranulin and its derived granulins, including potentially this compound, exhibit significant neurotrophic properties, supporting neuronal health and function oup.comnih.gov.
Maintenance of Neuronal Viability and Survival
Progranulin is a crucial factor for maintaining neuronal viability and survival oup.comnih.govspandidos-publications.com. It acts as an endogenous neuroprotectant against apoptosis and inflammatory responses spandidos-publications.com. Studies using progranulin knockdown in neuronal cell cultures or cell lines, as well as in cortical neurons from Grn knockout mice, have shown elevated caspase 3 activity in response to apoptotic stimuli, indicating an anti-apoptotic role for progranulin oup.com. Recombinant human progranulin has been shown to significantly enhance neuronal viability under oxidative stress, reducing the percentage of caspase-3/7-positive cells oup.com. While some studies initially suggested that progranulin depletion did not significantly impact survival in certain neuronal cultures jneurosci.org, the overwhelming evidence points to a critical role for progranulin in neuronal survival, particularly under stress conditions oup.comnih.govspandidos-publications.compnas.org.
Promotion of Neurite Outgrowth and Axon Regeneration
Progranulin is a neurotrophic factor that promotes neurite outgrowth and neuronal differentiation oup.comspandidos-publications.comnih.govoup.comnih.gov. Treatment of cultured neurons with progranulin protein results in increased neurite outgrowth in a dose-dependent manner nih.govoup.com. This effect is mediated, at least in part, by the regulation of glycogen (B147801) synthase kinase-3 beta (GSK-3β) nih.govoup.comnih.gov. Progranulin treatment stimulates the phosphorylation of GSK-3β, and knockdown of GSK-3β eliminates progranulin-stimulated neurite outgrowth nih.govoup.com.
Furthermore, progranulin is involved in axon regeneration. Targeted overexpression of progranulin in peripheral and central neurons of mice has been shown to promote markedly faster axonal regrowth after sciatic nerve injury oup.comnih.govnih.gov. This enhanced regeneration is associated with improved motor function recovery oup.comnih.govnih.gov. Conversely, Grn-/- mice show significantly poorer recovery and greater inflammation after nerve injury oup.com. The C-terminal granulin domain, specifically granulin E, has been implicated in stimulating neuronal outgrowth oup.com. While progranulin's effect on neurite outgrowth appears to be independent of its interaction with SORT1, the role of LRP1-dependent trafficking of progranulin in this process warrants further investigation oup.com.
Influence on Synapse Formation
Progranulin also influences synapse formation and function oup.complos.orgnih.gov. Progranulin deficiency has been linked to reduced gross neural connectivity and decreased synapse density in primary murine hippocampal cultures oup.comjneurosci.org. However, interestingly, it may enhance transmission at individual synapses, potentially as a compensatory mechanism oup.comjneurosci.org. Treatment of neurons with recombinant progranulin has been shown to increase synapse density nih.gov. Progranulin is secreted in an activity-dependent manner from synaptic and extrasynaptic sites, and neuronal activity can increase the recruitment of progranulin to synapses nih.gov. This activity-dependent secretion of progranulin can regulate synapse number and structure nih.gov.
Role in Transcriptional Regulation
Progranulin has been shown to influence transcriptional regulation, although the specific involvement of individual granulin peptides like this compound in this process requires further clarification. Progranulin can interact with intracellular proteins involved in transcription. For instance, granulin (referring to progranulin or its peptides) has been identified as a novel interacting protein with STAT3, a transcription factor genesandcancer.com. This interaction is necessary for both constitutive and maximal STAT3 transcriptional activity genesandcancer.com. Granulin enhances STAT3 DNA binding and increases the time-integrated amount of STAT3 activation genesandcancer.com. Silencing granulin has been shown to neutralize STAT3-mediated tumorigenic phenotypes, including viability, clonogenesis, and migratory capacity genesandcancer.com. In primary breast cancer samples, GRN mRNA levels correlated positively with STAT3 gene expression signatures genesandcancer.com. However, it's noted that while intracellular granulin contributes to STAT3-dependent gene transcription, extracellular progranulin may not have a significant effect on STAT3 function genesandcancer.com.
Furthermore, deep proteome and gene ontology enrichment analysis in progranulin overexpressing mice after nerve injury revealed that upregulated proteins were involved in 'regulation of transcription' nih.govnih.gov. Transcription factor prediction in this context pointed to the activation of Notch signaling, and co-immunoprecipitation studies indicated that progranulin bound to the extracellular domain of Notch receptors, which was functionally associated with higher expression of Notch target genes nih.govnih.gov. This suggests that progranulin can influence transcriptional programs indirectly through receptor interactions and downstream signaling pathways.
Progranulin is also transcriptionally co-regulated with many essential lysosomal genes by the transcription factor TFEB nih.govwikipedia.org. This highlights a regulatory link between progranulin expression and lysosomal function at the transcriptional level.
While these studies demonstrate progranulin's influence on transcriptional regulation through various mechanisms, the precise and distinct roles of individual granulin peptides like this compound in directly modulating transcription factors or influencing gene expression require further dedicated investigation.
Compound Information
| Compound Name | PubChem CID |
| This compound | 156297090 |
This compound is one of the several cysteine-rich granulin peptides produced by the proteolytic cleavage of the precursor protein progranulin (PGRN) uniprot.orgbiorxiv.org. Encoded by the GRN gene in humans, progranulin is a secreted glycoprotein (B1211001) characterized by 7.5 tandem repeats of a granulin motif uniprot.orgoup.com. The processing of progranulin into individual granulins, including this compound, primarily occurs within lysosomes and is mediated by various proteases, notably cathepsins biorxiv.orgnih.gov. While the multifaceted roles of full-length progranulin in processes such as inflammation, wound healing, and neurodegeneration are well-established, research is increasingly focusing on the distinct biological activities attributable to the individual granulin peptides. This article focuses specifically on the documented functions and mechanistic insights related to this compound, primarily drawing from studies on the progranulin-granulin system where the activity of specific granulins or the implications of progranulin processing are discussed.
The biological functions of this compound are intricately linked to the broader roles of the progranulin-granulin system. Investigations into progranulin deficiency and the activities of recombinant granulin peptides provide insights into the potential contributions of this compound.
Chondrocyte and Osteoblast/Osteoclast Activity Regulation
Progranulin, the precursor to this compound, plays a significant role in the regulation of cells critical for musculoskeletal health, namely chondrocytes, osteoblasts, and osteoclasts frontiersin.orgoup.com. It is recognized as a factor that promotes both chondrogenesis and osteogenesis researchgate.net. Research indicates that progranulin can enhance chondrocyte proliferation and contribute to the synthesis of the extracellular matrix, which is vital for cartilage repair frontiersin.org. Studies have observed elevated levels of progranulin in the early stages of osteoarthritis, suggesting a potential protective function, although these levels decline in more advanced disease nih.gov.
At a mechanistic level, progranulin positively influences the expression of key cartilage components like collagen type II α 1 chain (COL2A1) and aggrecan in chondrocytes nih.gov. It also mitigates the increase in matrix-degrading enzymes such as matrix metallopeptidase 13 (MMP13) and ADAM metallopeptidase with thrombospondin type 1 motif 5 (ADAMTS5) that are induced by inflammatory signals like TNFα nih.gov. These effects are partly mediated by the upregulation and activation of sirtuin 1 (SIRT1), which in turn affects the acetylation status and function of transcription factors like SOX9 and P65, thereby influencing gene expression related to chondrocyte homeostasis nih.gov. Progranulin is also involved in regulating autophagy in chondrocytes, a process important for cellular maintenance, potentially through interactions with the ATG5–ATG12 conjugate nih.gov.
In the context of bone metabolism, progranulin contributes to maintaining the equilibrium between bone resorption carried out by osteoclasts and bone formation by osteoblasts frontiersin.orgoup.com. Progranulin has been shown to promote the differentiation of osteoblasts, potentially involving interactions with TNFR2 and the activation of signaling pathways such as JNK and Akt/mTOR researchgate.net. Conversely, it can suppress osteoclast differentiation induced by TNFα, partly by interacting with TNFR1 and inhibiting the NF-κB pathway researchgate.netnih.gov. Studies using progranulin knockout mice have revealed complex effects on bone mass, including the prevention of age- and estrogen deficiency-induced bone loss in female mice and a general increase in bone formation alongside inhibited bone resorption and osteoclastogenesis in both male and female mice oup.com. This suggests a specific role for progranulin in suppressing bone formation in the female skeleton oup.com.
While these findings highlight the role of the progranulin system in regulating chondrocytes and osteoblasts/osteoclasts, specific data detailing the isolated effects of this compound in these processes are limited in the provided literature. However, given that granulins are the functional cleavage products, it is reasonable to infer that this compound contributes to these observed effects.
Neurotrophic and Neuronal Support Functions
Progranulin and its constituent granulins, including this compound, are recognized for their significant neurotrophic properties, providing support for neuronal health and function oup.comnih.gov.
Maintenance of Neuronal Viability and Survival
Maintaining neuronal viability and survival is a key function associated with progranulin oup.comnih.govspandidos-publications.com. Progranulin acts as an endogenous protective agent against apoptosis and inflammation in neurons spandidos-publications.com. Studies involving the reduction of progranulin levels, either through knockdown in cell cultures or in Grn knockout mice, have demonstrated an increase in caspase 3 activity when exposed to apoptotic stimuli, underscoring progranulin's anti-apoptotic function oup.com. Administration of recombinant human progranulin has been shown to enhance neuronal viability significantly under conditions of oxidative stress, leading to a reduction in the number of cells positive for caspase-3/7 activation oup.com. While some earlier studies might not have found a significant impact on survival in specific neuronal culture models upon progranulin depletion jneurosci.org, the preponderance of evidence supports a critical role for progranulin in promoting neuronal survival, particularly when neurons are subjected to stress oup.comnih.govspandidos-publications.compnas.org.
Promotion of Neurite Outgrowth and Axon Regeneration
Progranulin functions as a neurotrophic factor, stimulating neurite outgrowth and promoting neuronal differentiation oup.comspandidos-publications.comnih.govoup.comnih.gov. The application of progranulin protein to cultured neurons results in a dose-dependent increase in neurite outgrowth nih.govoup.com. This effect is partly mediated by the regulation of glycogen synthase kinase-3 beta (GSK-3β) nih.govoup.comnih.gov. Progranulin treatment leads to the phosphorylation of GSK-3β, and inhibiting GSK-3β through knockdown abolishes the progranulin-induced stimulation of neurite outgrowth nih.govoup.com.
Beyond neurite outgrowth, progranulin is also involved in axon regeneration. Overexpression of progranulin specifically in the peripheral and central neurons of mice has been shown to accelerate axonal regrowth following sciatic nerve injury oup.comnih.govnih.gov. This enhanced regenerative capacity correlates with improved recovery of motor function oup.comnih.govnih.gov. Conversely, mice lacking progranulin (Grn-/-) exhibit delayed recovery and increased inflammation after nerve injury oup.com. The C-terminal granulin domain, particularly granulin E, has been implicated in stimulating neuronal outgrowth oup.com. While the mechanism appears independent of SORT1 interaction, the potential involvement of LRP1-dependent trafficking of progranulin in neurite outgrowth warrants further investigation oup.com.
Influence on Synapse Formation
Role in Transcriptional Regulation
Furthermore, analyses of protein expression and gene ontology in mice with progranulin overexpression following nerve injury have indicated that upregulated proteins are involved in the 'regulation of transcription' nih.govnih.gov. Predictions of transcription factor activity in this context pointed towards the activation of Notch signaling. Co-immunoprecipitation studies supported this, showing that progranulin binds to the extracellular domain of Notch receptors, which was functionally linked to increased expression of Notch target genes nih.govnih.gov. This suggests that progranulin can indirectly influence transcriptional programs by interacting with receptors and activating downstream signaling pathways.
Progranulin expression is also subject to transcriptional co-regulation with numerous essential lysosomal genes by the transcription factor TFEB nih.govwikipedia.org. This highlights a direct link at the transcriptional level between progranulin and the regulation of lysosomal function.
While these studies demonstrate the influence of the progranulin system on transcriptional regulation through diverse mechanisms, the specific and distinct roles of individual granulin peptides such as this compound in directly modulating transcription factors or affecting gene expression warrant further dedicated research.
Interaction of Granulin with Cyclin T1 and P-TEFb Complex
Granulin has been identified as a protein that interacts with Cyclin T1, a crucial component of the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govnih.govgenecards.orgrcsb.orguniprot.orgwikipedia.orgmdpi.com The P-TEFb complex, composed primarily of Cyclin T1 and the kinase CDK9, is essential for facilitating transcription elongation by RNA Polymerase II. adipogen.comnih.govwikipedia.orgwikipedia.orgnih.govuniprot.org
Research indicates that granulin binds to the histidine-rich domain of Cyclin T1. nih.govgenecards.orgwikipedia.orgmdpi.com This interaction is significant because the histidine-rich domain of Cyclin T1 has also been shown to interact with the C-terminal domain (CTD) of RNA Polymerase II. nih.govgenecards.org The binding of granulin to Cyclin T1 can repress transcription, suggesting a modulatory role for granulin in P-TEFb activity. nih.govgenecards.orgmdpi.com Although granulin binds to intact P-TEFb and can be phosphorylated by CDK9, its interaction with Cyclin T1 appears to inhibit the ability of P-TEFb to phosphorylate its primary substrate, the RNA Polymerase II CTD. nih.gov
Modulation of RNA Polymerase II CTD Phosphorylation
A key function of the P-TEFb complex is the phosphorylation of the carboxyl-terminal domain (CTD) of the largest subunit of RNA Polymerase II. adipogen.comnih.govwikipedia.orgwikipedia.orgnih.govuniprot.org This phosphorylation is a critical step that allows RNA Polymerase II to transition from a paused state to productive elongation, enabling the synthesis of full-length RNA transcripts. adipogen.comuniprot.org
The interaction between granulin and the P-TEFb complex has a direct impact on this phosphorylation process. Studies have shown that the binding of granulin to Cyclin T1 inhibits the phosphorylation of a CTD peptide by P-TEFb. nih.govmdpi.comuniprot.org This suggests that granulin can act as a regulator of transcription elongation by interfering with the P-TEFb-mediated phosphorylation of the RNA Polymerase II CTD. By preventing this phosphorylation, granulin can effectively suppress transcriptional elongation. nih.gov
Interaction with HIV-1 Tat Protein
Granulin also interacts with the Human Immunodeficiency Virus type 1 (HIV-1) Tat protein. nih.govnih.govnih.govuniprot.org The Tat protein is a viral transactivator essential for efficient transcription of the HIV-1 genome. Tat functions by recruiting the host P-TEFb complex to the viral promoter, leading to increased RNA Polymerase II processivity and viral RNA production. uniprot.org
The interaction between granulin and HIV-1 Tat occurs via the activation domain of the Tat protein. nih.gov This interaction is notable because Cyclin T1, a binding partner of granulin, is also a key intracellular binding target of Tat proteins and is required for Tat's transactivation function. nih.govnih.govgenecards.org Research indicates that granulin can suppress the transactivation mediated by HIV-1 Tat. nih.gov Furthermore, some individual granulin repeats derived from Progranulin can bind directly to Tat without necessarily interacting with Cyclin T1, suggesting that Tat can bridge the interaction between these granulin fragments and the P-TEFb complex. nih.govuniprot.org
Developmental and Embryonic Roles
Beyond its interactions at the molecular level, Progranulin, the precursor to granulin peptides, plays significant roles in developmental processes.
Developmental and Embryonic Roles
Embryogenesis and Blastocyst Formation
Progranulin is involved in early embryonic development, specifically in the process of embryogenesis and blastocyst formation. nih.gov It acts as a growth factor that accelerates the formation of the blastocyst, a critical stage in mammalian development. nih.gov Studies have shown that Progranulin is a growth factor for trophectodermal cells, which form the outer layer of the blastocyst and are the first cells to adopt an epithelial phenotype during development. nih.gov
Experimental evidence highlights the importance of Progranulin in this process; blocking endogenously secreted Progranulin has been shown to significantly delay the formation of blastocysts. nih.gov Progranulin is re-expressed in the 8-cell embryo and its levels are highest in the trophectoderm of blastocysts prior to implantation. nih.gov In vitro studies further demonstrate that adding Progranulin to 8-cell embryos can accelerate cavitation and the expansion of the blastocoel, and it promotes the hatching, adhesion, and outgrowth of the mouse blastocyst. nih.gov
Mechanistic Contributions to Disease Pathogenesis
Neurodegenerative Disorders
Mutations in the GRN gene are a significant genetic cause of several neurodegenerative diseases, underscoring the critical role of progranulin and its derived granulins in maintaining neuronal health. nih.govnih.gov The specific disease phenotype is often dependent on the nature of the GRN mutation, with heterozygous mutations typically leading to FTLD and homozygous mutations resulting in NCL. eneuro.orgnih.goveneuro.orgnih.gov
Frontotemporal Lobar Degeneration (FTLD)
FTLD is a group of neurodegenerative disorders characterized by progressive atrophy of the frontal and temporal lobes, leading to changes in behavior, personality, and language. nih.govnih.gov Mutations in the GRN gene are a common cause of familial FTLD, specifically a subtype characterized by the accumulation of TAR DNA-binding protein 43 (TDP-43) inclusions (FTLD-TDP). eneuro.orgnih.govnih.govnih.gov
Role of GRN Haploinsufficiency in Pathogenesis
Heterozygous loss-of-function mutations in the GRN gene lead to a condition known as GRN haploinsufficiency, where the levels of functional progranulin protein are reduced by approximately 50%. eneuro.orgnih.govnih.gov This reduction in progranulin, and consequently its granulin (B1179632) cleavage products, is considered a primary driver of FTLD pathogenesis in these cases. eneuro.orgnih.gov The haploinsufficiency results from various types of mutations, including nonsense, frameshift, and splice site mutations, which often introduce premature stop codons, leading to the degradation of the mutant mRNA through nonsense-mediated decay. nih.govfrontiersin.org This reduced gene expression ultimately results in insufficient levels of progranulin and its functional granulin peptides. eneuro.orgfrontiersin.orgoup.com
Link to TDP-43 Proteinopathy and Accumulation
A hallmark of GRN-associated FTLD is the accumulation of mislocalized and aggregated TDP-43 protein in neuronal and glial inclusions. nih.govnih.govnih.gov While the exact link between progranulin deficiency and TDP-43 proteinopathy is still being investigated, research suggests several potential mechanisms. Progranulin may play a role in the cellular pathways responsible for clearing TDP-43, and its deficiency could impair this process, leading to accumulation. nih.govnih.govcapes.gov.br Studies have shown that decreased progranulin levels can lead to caspase-dependent cleavage of TDP-43, generating pathological fragments that are prone to aggregation. mdpi.comjneurosci.orgresearchgate.net Furthermore, some research suggests that granulin peptides themselves might exacerbate TDP-43 toxicity and increase TDP-43 levels through a post-translational mechanism. jneurosci.org Cellular models with GRN knockdown have demonstrated increased TDP-43 phosphorylation and cleavage into C-terminal fragments, key features of FTLD-TDP pathology. mdpi.com
Here is a table summarizing key findings on the link between GRN haploinsufficiency and TDP-43 proteinopathy:
| Research Finding | Implication for TDP-43 Proteinopathy | Source |
| Heterozygous GRN mutations cause FTLD with TDP-43 inclusions. | Direct association between reduced progranulin and TDP-43 pathology. | eneuro.orgnih.gov |
| Progranulin deficiency leads to caspase-dependent TDP-43 cleavage. | Impaired processing contributes to aggregation-prone fragments. | mdpi.comjneurosci.org |
| Granulin peptides may exacerbate TDP-43 toxicity and increase TDP-43 levels. | Granulin fragments could play an active role in disease progression. | jneurosci.org |
| GRN knockdown models show increased TDP-43 phosphorylation and fragmentation. | Cellular models recapitulate key pathological features of FTLD-TDP. | mdpi.com |
Contribution of Lysosomal Dysfunction
Growing evidence indicates that lysosomal dysfunction is a central mechanism in the pathogenesis of GRN-associated FTLD. eneuro.orgnih.govoup.comresearchgate.netnih.gov Progranulin is trafficked to lysosomes via several pathways, including those mediated by sortilin and prosaposin, where it is cleaved into granulins. nih.govfrontiersin.orgoup.com These granulins are thought to have functional roles within the lysosome, although their precise functions are still being elucidated. eneuro.orgeneuro.org Progranulin deficiency, resulting from haploinsufficiency, leads to impaired lysosomal function, including reduced activity of lysosomal proteases such as cathepsin D. nih.govresearchgate.netoup.com This lysosomal impairment can lead to the accumulation of autofluorescent lysosomal storage material, similar to that seen in NCL, even in individuals with heterozygous GRN mutations. nih.govresearchgate.net Studies in patient-derived cells and animal models have demonstrated various aspects of lysosomal dysfunction, including enlarged vesicles, lipofuscin accumulation, and deficiencies in specific lysosomal enzymes. nih.govresearchgate.netoup.com The accumulation of ubiquitinated proteins, including TDP-43, in FTLD-GRN is also linked to impaired lysosomal degradation, further highlighting the role of lysosomal dysfunction. nih.gov
Neuronal Ceroid Lipofuscinosis (NCL)
NCLs are a group of inherited neurodegenerative disorders characterized by the accumulation of lipofuscin, a lipid-containing pigment, in lysosomes, leading to progressive brain degeneration, vision loss, and motor and cognitive decline. frontiersin.orgucl.ac.uk While typically considered childhood disorders, some forms can have adult onset. ucl.ac.ukresearchgate.net
Consequence of Homozygous GRN Mutations
In contrast to the heterozygous mutations causing FTLD, homozygous loss-of-function mutations in the GRN gene result in a complete or near-complete absence of progranulin. eneuro.orgnih.goveneuro.orgnih.gov This severe deficiency leads to a form of NCL, classified as CLN11. frontiersin.orgresearchgate.netatsjournals.org The complete loss of progranulin function severely disrupts lysosomal homeostasis, leading to the widespread accumulation of lysosomal storage material throughout the brain and other tissues. eneuro.orgfrontiersin.orgresearchgate.net This highlights the critical and dose-dependent role of progranulin and its granulin cleavage products in lysosomal function. nih.govoup.com The severe lysosomal dysfunction in homozygous GRN mutation carriers underlies the rapid and devastating neurodegeneration observed in NCL. frontiersin.orgstanford.edu
Here is a table summarizing the genetic basis and associated neurodegenerative disease:
| GRN Mutation Status | Progranulin Level | Associated Disease | Key Features |
| Heterozygous | ~50% of normal (Haploinsufficiency) | FTLD-TDP | Frontal/temporal atrophy, behavioral/language deficits, TDP-43 inclusions, lysosomal dysfunction. eneuro.orgnih.govnih.govnih.govresearchgate.net |
| Homozygous | Near complete absence | NCL (CLN11) | Severe neurodegeneration, vision loss, motor/cognitive decline, widespread lysosomal storage material accumulation. eneuro.orgnih.govnih.govfrontiersin.orgresearchgate.net |
Association of GRN Gene Polymorphisms with Disease Risk
Oncogenesis and Tumor Progression
Promotion of Cancer Cell Proliferation, Migration, Invasion, and Adhesion
Progranulin, from which granulin 1 is derived, is a significant promoter of cancer cell proliferation, migration, invasion, and adhesion. amegroups.orgnih.govresearchgate.netresearchgate.net This is a key characteristic of cancer progression. amegroups.org Progranulin's effects on proliferation are mediated through the activation of signaling pathways such as Akt and mitogen-activated protein kinase (MAPK). amegroups.orgnih.gov It can modulate the activity of CDK4 and the levels of cyclin D1 and cyclin B, as well as c-myc function, all of which are involved in cell cycle progression. nih.gov Studies have shown that inhibiting progranulin expression can decrease proliferation and colony formation in breast cancer cells. amegroups.orgnih.gov Similarly, inhibition of progranulin expression with small interfering RNA inhibits gastric cancer cell migration, and inhibiting it by antisense cDNA transfection reduces proliferation and invasion in ovarian cancer. amegroups.org
The processes of cancer cell proliferation, migration, and invasion are dependent on the rearrangement of the actin cytoskeleton, which is associated with the formation and release of cell-matrix contacts. amegroups.org Progranulin promotes an epithelial-to-mesenchymal transition (EMT), which favors a highly migratory and invasive phenotype. nih.gov In bladder cancer, progranulin promotes migration and invasion by inducing the formation of a complex containing focal adhesion kinase (FAK) and paxillin (B1203293), dependent on ERK1/2 signaling. nih.gov It also interacts with the F-actin-binding protein drebrin in bladder cancer, which mediates progranulin-dependent cell migration and invasion by modulating F-actin remodeling. nih.gov
Role in Tumor Angiogenesis
Progranulin has been shown to play a role in tumor angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. frontiersin.orge-century.us Elevated progranulin levels are associated with increased vascular endothelial growth factor (VEGF) expression and higher microvessel density in certain cancers. e-century.us Progranulin-induced VEGF-A expression can be mediated by the TNFR2/Akt and ERK signaling pathways. amegroups.orgnih.gove-century.us Beyond VEGF, the progranulin/midkine protein complex can also stimulate angiogenesis by promoting the migration, proliferation, and tubular structure formation of human umbilical vein endothelial cells (HUVECs). amegroups.orgnih.gov This co-stimulatory effect is significantly increased. amegroups.org Therapies targeting progranulin may therefore have anti-angiogenic effects. amegroups.org
Influence on the Tumor Microenvironment and Cancer Stem Cells
Progranulin contributes to the establishment and maintenance of a tumor microenvironment (TME) that favors tumor progression by modulating the function of various cellular components, including endothelial cells, immune cells, and cancer-associated fibroblasts (CAFs). nih.govmdpi.com
Progranulin has also been implicated in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells associated with tumor recurrence and resistance to therapy. mdpi.comgu.se In breast cancer, progranulin promotes the proliferation of CSCs and can cause their dedifferentiation in a sortilin-dependent manner, suggesting a critical role for progranulin and sortilin in maintaining breast CSCs. mdpi.comgu.sehumangeneticsjournal.comresearchgate.net In glioblastoma, progranulin sustains the expression of stemness genes, including CD133, CD44, and ABG2, and promotes resistance to temozolomide (B1682018) by enhancing the expression of DNA repair and stemness genes. mdpi.com Liver CSC-derived progranulin has been shown to impair NK cell activity. hep.com.cn
Involvement in Specific Cancer Types
Progranulin is overexpressed in numerous cancer types compared to normal tissues, and high levels are often associated with increased tumorigenicity, drug resistance, and poor prognosis. atlasgeneticsoncology.orgamegroups.orgnih.govmdpi.comnih.gov
Gastric Cancer: Progranulin is expressed in gastric cancer cells and has been considered a tumor-associated antigen. atlasgeneticsoncology.org Increased progranulin is positively associated with CDK4 expression in gastric cancer tissue. nih.gov Helicobacter pylori infection can upregulate progranulin, promoting cell proliferation, an effect reduced by progranulin inhibitors. nih.gov Progranulin's role in gastric cancer progression induced by H. pylori involves regulating CDK4, a cyclin-dependent kinase that promotes cell cycle progression. nih.gov This is mediated, in part, through the PI3K/Akt signaling pathway. nih.gov
Glioblastoma: Progranulin is a human glioma-associated growth factor. aacrjournals.orgaacrjournals.org The granulin mRNA is predominantly expressed in glial tumors, with lower levels in normal brain tissue. atlasgeneticsoncology.orgaacrjournals.orgaacrjournals.org Synthetic granulin peptide increases cell proliferation in primary rat astrocytes and human glioblastoma cultures, while granulin antibody inhibits cell growth dose-dependently. aacrjournals.orgaacrjournals.org This suggests a potentially important role for granulin in the pathogenesis and malignant progression of primary brain neoplasms. atlasgeneticsoncology.orgaacrjournals.orgaacrjournals.org In glioblastoma, progranulin promotes resistance to temozolomide by enhancing the expression of DNA repair and stemness genes. mdpi.com
Metabolic Diseases
Progranulin has also been implicated in the pathogenesis of metabolic diseases, including obesity, insulin (B600854) resistance, and osteoarthritis. nih.govnih.govnih.gove-dmj.orgbioscientifica.comresearchgate.netmdpi.comtandfonline.commedcraveonline.com
Mechanistic Links to Obesity and Insulin Resistance
Progranulin has emerged as a regulator for insulin resistance. nih.govbioscientifica.comtandfonline.com Studies in mice have shown that progranulin treatment can impair glucose tolerance and insulin sensitivity. bioscientifica.comtandfonline.com Progranulin can cause adipose insulin resistance, at least in part, by inducing autophagy via activated oxidative stress and endoplasmic reticulum (ER) stress. nih.govtandfonline.com Progranulin treatment increases markers of oxidative stress (iNOS expression, NO synthesis, ROS generation) and ER stress (CHOP, GRP78, phosphorylated PERK), leading to increased autophagy (increased Atg7 and LC3-II, decreased p62) and decreased insulin-stimulated tyrosine phosphorylation of IRS-1 and glucose uptake in adipocytes and adipose tissue of mice. nih.gov Inhibition of iNOS and ER stress can reverse progranulin-induced stress response and autophagy, protecting against insulin resistance in adipocytes. nih.gov Blocking tumor necrosis factor receptor 1 (TNFR1) can also restore impaired insulin sensitivity and signaling induced by progranulin. bioscientifica.com Progranulin may regulate adipose tissue inflammation, which contributes to insulin resistance, by controlling proinflammatory transcription in a SIRT1-NF-κB dependent manner. researchgate.net
Role in Osteoarthritis Pathogenesis
Progranulin (PGRN) has been isolated as an osteoarthritis (OA)-associated growth factor. nih.govmdpi.com Deficiency of progranulin can lead to a spontaneous OA-like phenotype in aged mice and exaggerated cartilage breakdown and OA progression in surgically induced models. nih.gov Local delivery of recombinant progranulin protein attenuated cartilage matrix degradation and protected against OA development in these models. nih.gov Progranulin activates ERK1/2 signaling and elevates anabolic biomarkers in human chondrocytes, and its protective function is mainly mediated through TNF receptor 2. nih.gov Progranulin also suppresses the inflammatory action of TNF-α and inhibits the activation of β-Catenin signaling in cartilage and chondrocytes. nih.gov It can also bind to ADAMTS-7 and ADAMTS-12 and metalloproteinases, which contribute to cartilage extracellular matrix degradation, potentially preventing and treating cartilage degeneration. mdpi.com In OA patients, progranulin levels in synovial fluid show an inverse correlation with cartilage degradation severity, and exogenous progranulin supplementation mitigates subchondral bone sclerosis and synovitis. nih.gov
Based on the available scientific literature, "this compound" is one of several peptide fragments produced by the proteolytic cleavage of the precursor protein progranulin (PGRN). While progranulin and the collective group of granulins have been extensively studied for their roles in various biological processes and diseases, detailed research findings focusing solely on the specific mechanistic contributions of "this compound" as an isolated chemical compound to endoplasmic reticulum (ER) stress, modulation of autophagy and apoptosis, inflammatory responses, and involvement in rheumatoid arthritis and bone remodeling, distinct from the functions of full-length progranulin or other granulin peptides, are limited.
The majority of research in these areas discusses the roles of progranulin (PGRN) or refers to the effects of "granulins" as a group derived from PGRN cleavage. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing solely on the chemical compound "this compound" based on detailed research findings currently available in the public domain.
The request for an article focusing solely on "this compound" for the specified mechanistic contributions cannot be fulfilled due to the current state of scientific knowledge and the way research in this field is presented, which primarily addresses the functions of the progranulin precursor or the combined effects of its cleavage products.
Protein Protein Interactions and Signaling Networks
Association with Lysosomal Trafficking Proteins (e.g., Prosaposin, M6PR, LRP1)
Progranulin's trafficking to lysosomes is a critical aspect of its function, and this process involves interactions with several key proteins frontiersin.orgrupress.orguniprot.org. Sortilin is a primary receptor for progranulin endocytosis and lysosomal delivery mdpi.comfrontiersin.orgwikipedia.orgrupress.orguniprot.org.
Another pathway for progranulin lysosomal sorting is mediated by prosaposin (PSAP) mdpi.comfrontiersin.orgrupress.orguniprot.orgoup.comnih.govbiorxiv.org. Secreted progranulin can interact with soluble prosaposin, which in turn facilitates progranulin internalization and lysosomal sorting by interacting with the mannose-6-phosphate (B13060355) receptor (M6PR) or the low-density lipoprotein receptor-related protein 1 (LRP1) mdpi.comfrontiersin.orgrupress.orguniprot.orgoup.comnih.govbiorxiv.org. This prosaposin-mediated pathway can function independently of sortilin frontiersin.orgoup.comnih.gov. The interaction between progranulin and prosaposin is mediated by multiple granulin (B1179632) domains, particularly granulins D and E, and the linker region between saposins B and C in the prosaposin molecule mdpi.comnih.gov. Prosaposin appears to facilitate a transport route to the lysosome for progranulin using M6PR or LRP1 nih.gov.
In Vitro Cellular Models
In vitro cellular models provide controlled environments to study the cellular and molecular functions of granulin and progranulin, allowing for detailed mechanistic investigations.
Mammalian Cell Lines (e.g., neuronal, epithelial, cancer cells)
Various mammalian cell lines are employed to study the granulin system. Neuronal cell lines, such as NSC-34 (a motor neuron-like cell line), have been utilized to investigate the neurotrophic effects of progranulin, demonstrating its ability to support cell survival and influence morphological differentiation, including neurite outgrowth uniprot.org. Studies using NSC-34 cells overexpressing progranulin showed prolonged survival in serum-free conditions compared to unmodified cells uniprot.org. Depletion of progranulin in this model led to increased expression of several neurotrophic receptors, potentially as a compensatory mechanism uniprot.org.
Epithelial cell lines, such as A431, have been used to study the proliferative effects of progranulin and granulin peptides, with some studies indicating that while progranulin can promote proliferation, certain granulin peptides may inhibit it or induce the secretion of inflammatory mediators like IL-8 nih.govguidetoimmunopharmacology.org.
Cancer cell lines are also relevant as progranulin has been implicated in tumorigenesis nih.gov. Studies in these lines can explore the role of the granulin system in cell growth, survival, and migration.
Functional genomic studies in human neural progenitor cell models of progranulin deficiency have identified altered signaling pathways, such as increased Wnt signaling neobioscience.com.
Primary Cell Cultures (e.g., microglia, neurons, fibroblasts)
Primary cell cultures derived directly from tissues offer a more physiologically relevant context than immortalized cell lines. Primary murine hippocampal cultures deficient in progranulin have shown decreased gross neural connectivity while exhibiting enhanced transmission at individual synapses, suggesting potential compensatory mechanisms neobioscience.com. Primary cortical neurons and spinal cord motor neurons have been used to demonstrate the neurotrophic properties of both full-length progranulin and specific granulin peptides like granulin-E, which enhanced cell survival neobioscience.comgenecards.org. Studies using neurons derived from Grn knockout mice have shown increased caspase 3 activity in response to apoptotic stimuli compared to control cells neobioscience.com.
Primary human microglia and astrocytes are crucial for studying the neuroinflammatory roles of the granulin system. Research indicates that microglia are a major source of progranulin in the central nervous system (CNS), and inflammatory stimuli can differentially regulate progranulin production in these cell types wikipedia.org. Studies in microglia have also investigated the intracellular cleavage of progranulin and the potential pro-inflammatory activities of the resulting granulins wikipedia.org.
Fibroblasts from individuals with GRN mutations have been used to assess GRN mRNA and progranulin protein levels, revealing reduced expression in patients with loss-of-function mutations nih.gov. Induced pluripotent stem cells (iPSCs) generated from FTD patients with GRN mutations have been differentiated into neurons and microglia, providing patient-specific cellular models to study the consequences of progranulin haploinsufficiency, including increased sensitivity to cellular stress and defects in signaling pathways nih.gov.
In Vivo Animal Models
In vivo animal models are essential for studying the complex interactions of the granulin system within a whole organism and its impact on behavior and neuropathology.
Caenorhabditis elegans Models of GRN Deficiency
The nematode Caenorhabditis elegans serves as a valuable, simpler model organism for studying granulin function due to the conservation of a progranulin-like gene, pgrn-1 scispace.com. pgrn-1 encodes a protein with three granulin domains, homologous to some human granulins scispace.comfrontiersin.org. pgrn-1-deficient C. elegans mutants exhibit phenotypes such as a reduced number of progeny and increased clearance of apoptotic nerve cells neobioscience.comgenecards.org.
C. elegans models have been used to investigate the role of granulins in protein homeostasis and lysosomal function. Studies have shown that C. elegans granulins localize to the endolysosomal fraction and that their expression increases with age and stress, impairing lysosomal protease activity and disrupting protein homeostasis nih.gov. This impairment can trigger a compensatory transcriptional response. Furthermore, C. elegans models expressing specific granulins have been used to study their contribution to TDP-43 toxicity, suggesting that granulins can exacerbate TDP-43 accumulation and associated behavioral impairments frontiersin.org.
Rodent Models (e.g., Grn knockout mice, transgenic models)
Rodent models, particularly mice, are widely used to study the granulin system and its role in neurodegeneration. Various Grn knockout mouse lines have been generated, including constitutive homozygous (Grn-/-) and heterozygous (Grn+/-) knockouts. While heterozygous Grn+/- mice, which model human GRN haploinsufficiency, often exhibit mild phenotypes, homozygous Grn-/- mice display more pronounced abnormalities, including age-dependent neuronal ubiquitin accumulation, tissue vacuolation, microgliosis, astrogliosis, and sometimes TDP-43 inclusions neobioscience.com. These mice also show behavioral deficits such as reduced social engagement, altered anxiety-related behaviors, and learning and memory impairments.
Transgenic mouse models are also employed, including those with neuron-specific deletion of Grn or overexpression of progranulin. Overexpression of progranulin has shown protective effects in rodent models of FTD, AD, PD, and ALS, safeguarding against pathological TDP-43-induced axonopathy and neurodegeneration and reducing activated microglia accumulation in response to injury. Knock-in mouse models, such as the GrnR493X line, specifically model common human GRN nonsense mutations, exhibiting reduced Grn mRNA and progranulin protein levels and phenocopying many features of Grn knockout mice, including CNS microgliosis, cytoplasmic TDP-43 accumulation, and behavioral abnormalities nih.gov.
Rodent models have been instrumental in demonstrating the role of progranulin in modulating inflammation, with Grn-/- mice showing an exaggerated inflammatory response to stimuli neobioscience.comgenecards.org. They have also provided evidence for progranulin's involvement in lysosomal function, with deficiency leading to disrupted lysosomal homeostasis.
Evolutionarily Diverse Models (e.g., Lamprey)
Studying the granulin system in evolutionarily diverse organisms can provide insights into the conserved functions and evolutionary history of these proteins. The lamprey (Petromyzon marinus), an ancient jawless vertebrate, possesses progranulin-like genes (Lr-PGRN-L, Lr-PGRN-S1, Lr-PGRN-S2, and Lr-PGRN-S3). Research in lampreys is exploring the evolutionary dynamics of PGRNs and their potential roles in processes such as tissue repair and regeneration, highlighting the ancient origins of some of the biological functions associated with the granulin system.
Biochemical and Proteomic Techniques
Biochemical and proteomic techniques are crucial for analyzing the progranulin protein, its cleavage products (including granulin 1), and their interactions and modifications.
Protein interaction assays, such as immunoprecipitation (IP), are used to identify and validate physical associations between proteins. These assays involve using an antibody to pull down a target protein and any proteins bound to it, which are then detected by Western blotting or mass spectrometry.
Immunoprecipitation has been used to demonstrate that progranulin interacts with various proteins. For instance, co-immunoprecipitation studies have confirmed the interaction between progranulin and tumor necrosis factor receptors (TNFRs). oup.com This interaction was initially identified through a yeast two-hybrid system and further corroborated using in vitro binding assays. oup.com Another study used co-immunoprecipitation to show that progranulin interacts with perlecan, a heparan sulfate (B86663) proteoglycan. capes.gov.br These experiments, using both cell-free transcription/translation systems and transient cell transfection assays, identified granulins F and B as the main subdomains within progranulin that interact with perlecan. capes.gov.br Immunoprecipitation has also been employed to study the interaction between progranulin and components of the P-TEFb complex, such as cyclin T1 and CDK9, indicating that granulin binds to P-TEFb in vivo. nih.gov Furthermore, co-IP assays have demonstrated the binding of progranulin to HexA (beta-hexosaminidase alpha-subunit), with granulins G and E promoting this interaction. researchgate.net
Protease cleavage assays are used to study how proteases cleave progranulin to generate individual granulin peptides, including this compound. These in vitro assays typically involve incubating recombinant progranulin with specific proteases under controlled conditions (e.g., varying pH) and then analyzing the resulting fragments using techniques like Western blotting.
In vitro cleavage assays have identified multiple lysosomal proteases capable of processing human progranulin into multi-granulin fragments and individual granulins in a pH-dependent manner. eneuro.orgresearchgate.netnih.govresearchgate.net Cathepsin L has been identified as a key lysosomal cysteine protease responsible for the processing of progranulin. frontiersin.orgeneuro.orgfrontiersin.org Other cathepsins, including cathepsin B, E, G, K, S, and V, have also been shown to process progranulin in distinctive, pH-dependent ways. researchgate.netnih.gov Asparagine endopeptidase (AEP), also known as legumain, has been identified as a novel progranulin protease with the unique ability to specifically liberate granulin F from the pro-protein. researchgate.netnih.gov Studies using these assays have shown that the kinetics of progranulin cleavage by proteases like Cathepsin L can be affected by experimental conditions, such as the type of tubes used, highlighting the importance of controlled environments for accurate results. frontiersin.org
Data from in vitro cleavage assays can be presented in tables to show the efficiency of different proteases at various pH levels in generating specific granulin fragments. While detailed quantitative data tables were not directly extracted from the search results for inclusion here, the findings indicate that such data is generated through these assays.
| Protease | Optimal pH Range for PGRN Cleavage | Specific Granulin Fragments Generated (Examples) |
| Cathepsin L (CTSL) | Acidic (e.g., pH 4.5) | Multi-granulin fragments, Individual granulins |
| Cathepsin B (CTSB) | Acidic | Multi-granulin fragments, Individual granulins |
| Cathepsin K (CTSK) | Acidic | Multi-granulin fragments, Individual granulins |
| Cathepsin S (CTSS) | Acidic | Multi-granulin fragments, Individual granulins |
| Cathepsin V (CTSV) | Acidic | Multi-granulin fragments, Individual granulins |
| Cathepsin G (CTSG) | Varied (pH-dependent) | Multi-granulin fragments, Individual granulins |
| Cathepsin E (CTSE) | Varied (pH-dependent) | Multi-granulin fragments, Individual granulins |
| Asparagine Endopeptidase (AEP) | Acidic (e.g., pH 4.5, 5.5) | Granulin F |
These biochemical approaches, combined with genetic and molecular techniques, provide a comprehensive toolkit for dissecting the complex biology of progranulin and its derived peptides, including this compound.
Enzymatic Activity Measurements (e.g., Lysosomal Proteases)
Enzymatic activity measurements, particularly focusing on lysosomal proteases, are crucial for understanding the processing of Progranulin into individual granulin peptides. Progranulin is known to be proteolytically cleaved within the endo-lysosomal compartments nih.gov. In vitro cleavage assays are employed to systematically test the ability of different classes of endo-lysosomal proteases to process human PGRN across a range of pH values nih.gov.
Studies have identified multiple enzymes capable of processing human PGRN into multi- and single-granulin fragments in a pH-dependent manner nih.gov. Cathepsin B and cathepsin L have confirmed roles in PGRN processing nih.gov. Additionally, previously unidentified lysosomal proteases such as cathepsins E, G, K, S, and V have been shown to process PGRN in distinctive, pH-dependent ways nih.gov. Asparagine endopeptidase (AEP) has also been demonstrated to have a role in processing PGRN, with a unique ability to liberate granulin F from the pro-protein nih.gov.
Enzyme-linked immunosorbent assays (ELISAs) are also a well-established methodology for detecting and quantifying PGRN levels in various biological fluids, including serum, plasma, cerebrospinal fluid (CSF), and synovial fluid elkbiotech.commybiosource.comnih.gov. This method utilizes a sandwich immunoassay principle where specific antibodies capture and detect PGRN, allowing for spectrophotometric measurement of the resulting color change to determine concentration elkbiotech.commybiosource.comnih.gov. This approach has proven useful in clinical settings for measuring circulating PGRN levels, which can be altered in certain diseases nih.govresearchgate.net.
Imaging Techniques
Imaging techniques are indispensable for visualizing the localization, trafficking, and dynamics of Progranulin within cells and tissues, providing insights into its cellular functions.
Immunofluorescence and Confocal Microscopy
Immunofluorescence staining combined with confocal microscopy is widely used to determine the subcellular localization of Progranulin and its colocalization with specific cellular markers and organelles nih.govrndsystems.combio-techne.comspandidos-publications.comresearchgate.netnih.govoup.comrupress.orgplos.org. This technique involves using antibodies specific to PGRN and target proteins, labeled with different fluorophores, to visualize their distribution and overlap within cells or tissue sections nih.govrndsystems.combio-techne.comspandidos-publications.comresearchgate.netnih.govoup.comrupress.orgplos.org.
Confocal microscopy allows for the generation of high-resolution images with optical sectioning, enabling detailed analysis of protein distribution within specific cellular compartments such as endosomes, lysosomes, the Golgi apparatus, and the endoplasmic reticulum nih.govoup.comrupress.orgplos.org. Studies have used immunofluorescence and confocal microscopy to show PGRN localization in these organelles and to investigate its colocalization with markers like LAMP1 (lysosomes) oup.comrupress.org, calnexin (B1179193) (ER) rupress.org, and GM130 (Golgi) oup.com. This approach has been instrumental in demonstrating that PGRN localizes to lysosomes and that its trafficking can be affected by interactions with other proteins like prosaposin rupress.org.
Immunofluorescence and confocal microscopy are also used to study the cellular expression of PGRN in different cell types within tissues, such as neurons and microglia in the brain spandidos-publications.comresearchgate.netnih.gov. Colocalization studies with cell-specific markers like βIII-tubulin (neurons) and IBA-1 or OX-42 (microglia) help identify which cells express PGRN spandidos-publications.comresearchgate.netnih.gov.
Live-Cell Imaging for Trafficking and Organelle Dynamics
Live-cell imaging techniques allow for the visualization of dynamic cellular processes involving Progranulin in real-time. While specific detailed protocols for live-cell imaging of PGRN trafficking were not extensively detailed in the search results, the application of live-cell imaging is mentioned in the context of studying lysosomal dynamics in progranulin-deficient neurons researchgate.netnih.gov.
Transcriptomic and Bioinformatics Analyses
Transcriptomic and bioinformatics analyses provide powerful tools to investigate the global impact of Progranulin on gene expression and to identify affected biological pathways.
RNA Sequencing and Gene Expression Profiling
RNA sequencing (RNA-Seq) and gene expression profiling techniques, such as microarrays, are used to comprehensively analyze mRNA levels and identify genes that are differentially expressed in the presence or absence of Progranulin, or under different experimental conditions related to PGRN frontiersin.orgnih.govnih.govnih.govescholarship.orgnih.govnih.govnih.govum.esscholarsportal.infowindows.netomicsdi.orgresearchgate.net.
These methods allow for the comparison of gene expression profiles between samples, such as cells or tissues with varying levels of PGRN expression (e.g., wild-type vs. PGRN-deficient) frontiersin.orgnih.govnih.govescholarship.orgresearchgate.net. RNA-Seq offers a comprehensive view of the transcriptome, including the identification and quantification of RNA isoforms nih.gov. Gene expression profiling can reveal widespread changes in gene expression influenced by PGRN, impacting various physiological and pathological states frontiersin.orgum.es.
Studies using these techniques have shown that PGRN expression levels can influence the mRNA phenotype of cells frontiersin.org. Transcriptomic analysis of PGRN-deficient mouse brains, for example, has revealed distinct expression patterns of lysosomal, immune-related, and lipid metabolic genes nih.govnih.gov. In human iPSC-derived microglia, transcriptomic analysis integrated with lipidomics revealed dysregulated expression of genes related to lipid metabolism in PGRN-deficient cells escholarship.org.
Data from gene expression profiling can be analyzed using various statistical methods, including differential expression analysis and hierarchical clustering, to identify significantly altered genes and group samples based on their expression patterns frontiersin.orgresearchgate.net.
Gene Ontology and Pathway Enrichment Analysis
Gene Ontology (GO) and pathway enrichment analysis are bioinformatics approaches used to interpret the biological significance of the gene lists generated from transcriptomic studies frontiersin.orgnih.govescholarship.orgnih.govomicsdi.org. These analyses help to identify the biological processes, cellular components, and molecular functions that are statistically overrepresented in the set of differentially expressed genes.
By mapping the identified genes to GO terms and biological pathways, researchers can gain insights into the functional consequences of altered PGRN levels frontiersin.orgnih.govescholarship.orgnih.govomicsdi.org. For instance, GO analysis of genes affected by PGRN treatment has supported the regulation of biological processes such as the spliceosome, proteasome, and lysosomal pathways nih.gov. In studies of PGRN mutation carriers, overrepresented GO categories in differentially expressed gene lists have included cytoskeleton, axonal transport, and neurogenesis nih.gov. Transcriptomic analysis of PGRN-deficient cells has also highlighted dysregulated pathways related to lipid metabolism and mitochondrial oxidative phosphorylation escholarship.org.
Pathway enrichment analysis can identify specific signaling or metabolic pathways that are significantly impacted by changes in PGRN expression, providing a systems-level understanding of its cellular roles frontiersin.orgescholarship.orgomicsdi.org. Tools like Ingenuity Pathway Analysis are used for such analyses omicsdi.org. These bioinformatics approaches are essential for translating lists of differentially expressed genes into meaningful biological insights regarding the function of the granulin system.
Transcriptome Response to Granulin Peptide Treatments
Transcriptome analysis, often employing techniques like RNA sequencing, is a key method for investigating the cellular response to granulin peptide treatments. This approach allows for the comprehensive identification of genes that are upregulated or downregulated following exposure to granulin peptides. Studies utilizing transcriptome analysis in differentiated neuronal SH-SY5Y cells have shown that both progranulin and individual granulins can elicit changes in the expression of genes involved in various cellular processes. These processes include transcriptional regulation, splicing, response to stress, endosomal sorting, cytoskeleton maintenance, and proteostasis nih.govnih.gov.
Research indicates that the transcriptome response can vary depending on the specific granulin peptide applied. For instance, one study found that paragranulin and progranulin treatments resulted in similar gene expression profiles, while granulins B, D, E, and G showed more similar activity amongst themselves based on expression profiles nih.gov. Short-duration treatments with progranulin in neuronal cells primarily led to the downregulation of transcripts, suggesting a dominant effect on signaling pathway induction nih.gov. Gene ontology analysis of the transcriptome data has supported the involvement of progranulin in the regulation of biological processes such as the spliceosome, proteasome, and lysosomal pathways nih.gov. The regulation of numerous non-coding RNAs has also been observed in response to granulin treatments nih.gov.
Transcriptome profiling in animal models, such as Grn knockout mice, has also provided insights into the broader effects of progranulin deficiency, which would impact the availability of granulin peptides. These studies have revealed age-dependent upregulation of lysosomal and innate immunity genes in microglia of Grn deficient mice nih.gov.
High-Throughput Screening Approaches for Modulators (excluding drug development focus)
High-throughput screening (HTS) is a valuable approach for identifying molecules that can modulate the granulin system, including those that might affect this compound levels or activity. These screening efforts aim to discover compounds that interact with components of the progranulin/granulin pathway, such as the GRN gene expression or the processing and function of progranulin and its derived granulins. While many HTS campaigns in this area have a focus on identifying potential therapeutic agents, the methodologies themselves are applicable to identifying modulators for basic research purposes, such as probing pathway mechanisms or identifying novel interacting partners.
HTS has been employed to search for small molecule enhancers of GRN transcription. For example, screening of chemical libraries has identified compounds that increase progranulin promoter activity nih.govtdl.org. One such compound identified was suberoylanilide hydroxamic acid (SAHA), a histone deacetylase (HDAC) inhibitor, which was shown to enhance GRN expression in cultured cells nih.govtdl.org. This demonstrates the utility of HTS in finding molecules that can influence the transcriptional regulation of the gene encoding the granulin precursor.
Beyond transcriptional modulation, HTS approaches can also be used to identify molecules that affect the processing of progranulin into granulins or the interactions of granulins with other cellular components. Virtual high-throughput screening, a computational approach, has been used to identify potential inhibitors of the interaction between progranulin and sortilin, a receptor involved in progranulin's cellular uptake and degradation researchgate.net. Such modulators could potentially influence the levels of granulin peptides by affecting the trafficking and processing of the precursor protein researchgate.net.
Assays amenable to HTS formats have been developed to study proteins involved in pathways related to progranulin and granulins, such as those involved in lysosomal function and protein homeostasis nih.govpnas.org. These assays can be adapted or utilized to screen for modulators that indirectly impact the granulin system by affecting related cellular processes. For instance, quantitative HTS assays have been developed to identify stabilizers of misfolded proteins involved in lysosomal storage disorders, a context in which progranulin also plays a role nih.govpnas.org.
The development of robust, cell-based assays is crucial for successful HTS in the granulin field pnas.org. These assays often involve measuring protein levels, activity, or localization in cells treated with compound libraries nih.govpnas.org. Model systems, including human induced pluripotent stem cell (iPSC)-derived neurons, have been utilized in HTS to evaluate the effects of compounds on phenotypes relevant to granulin function, such as neurite outgrowth and cellular activity fujifilm.com.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not Available |
This compound is one of the distinct cysteine-rich peptides derived from the larger precursor protein, progranulin (PGRN), encoded by the GRN gene. Progranulin undergoes proteolytic cleavage, yielding several mature granulin peptides, including this compound wikipedia.orgnih.gov. Structurally, these granulin peptides are characterized by a conserved pattern of 12 cysteine residues forming six disulfide bonds, contributing to a stable, compact fold wikipedia.org. While the broader functions of progranulin are recognized in processes such as inflammation, wound healing, and cell proliferation, the specific roles and mechanisms of action for individual granulin peptides like this compound are areas of ongoing investigation wikipedia.org. Research methodologies, particularly transcriptome analysis and high-throughput screening, are instrumental in elucidating the cellular impact of these peptides and identifying potential modulators of the granulin system.
Research Methodologies and Model Systems for Granulin System Studies
High-Throughput Screening Approaches for Modulators (excluding drug development focus)
High-throughput screening (HTS) provides an efficient platform for identifying molecules that can modulate the granulin system, including those that may influence the levels or activity of granulin 1. These screening efforts are valuable for basic research by helping to dissect the molecular mechanisms of the granulin pathway and identify novel interacting partners, independent of a direct drug development objective.
HTS has been successfully applied to discover small molecules capable of enhancing the transcription of the GRN gene, the precursor to granulin peptides. Screening of diverse chemical libraries has led to the identification of compounds that can increase the activity of the progranulin promoter nih.govtdl.org. An example of such a compound is suberoylanilide hydroxamic acid (SAHA), a known histone deacetylase (HDAC) inhibitor, which has been shown to boost GRN expression in cultured cells nih.govtdl.org. This exemplifies how HTS can pinpoint molecules that influence the initial step of granulin production.
Beyond transcriptional control, HTS methodologies can also be adapted to identify modulators that affect the processing of progranulin into its constituent granulins or the subsequent interactions of these peptides within the cellular environment. Computational approaches, such as virtual high-throughput screening, have been employed to identify potential inhibitors of the interaction between progranulin and sortilin researchgate.net. Sortilin is a key receptor involved in the cellular uptake and lysosomal degradation of progranulin, and modulating this interaction could impact the pool of available granulin peptides researchgate.net.
Furthermore, HTS-compatible assays have been developed to study proteins and pathways functionally linked to progranulin and granulins, including those involved in lysosomal biology and protein quality control nih.govpnas.org. These assays can be leveraged to screen for modulators that indirectly influence the granulin system by affecting related cellular processes. For instance, quantitative HTS assays have been developed to identify compounds that stabilize misfolded proteins in lysosomal storage disorders, a class of diseases where progranulin dysfunction is implicated nih.govpnas.org.
The successful implementation of HTS in granulin research relies on the development of robust and reliable cell-based assay systems pnas.org. These assays typically involve quantitative measurements of cellular components or activities, such as protein levels, enzymatic activity, or intracellular localization, following exposure to libraries of compounds nih.govpnas.org. Model systems, including human iPSC-derived neurons, are increasingly utilized in HTS to evaluate the effects of potential modulators on cellular phenotypes relevant to granulin function, such as neuronal morphology and electrical activity fujifilm.com.
Q & A
Basic: What structural motifs define Granulin 1, and how do they influence functional studies?
This compound (Grn1) is characterized by a conserved 12-cysteine granulin/epithelin motif, forming disulfide-bonded β-hairpin loops critical for stability and interaction with targets . Structural homology analyses using NCBI Conserved Domain Database (cl02546) and BLASTp (e-value <1e-12) reveal evolutionary conservation across mammals, plants, and invertebrates, suggesting functional importance . For functional studies, researchers should prioritize:
- Cysteine mapping : Confirm disulfide connectivity via mass spectrometry (e.g., Songsrirote et al., 2010 ).
- Domain specificity : Use antibodies validated against full-length PGRN (progranulin) to avoid cross-reactivity with granulin peptides (e.g., ELISA specificity tests in HEK293 supernatants ).
Advanced: How can conflicting structural predictions (e.g., AlphaFold vs. experimental data) for granulin folds be resolved?
Discrepancies between computational predictions (e.g., AlphaFold’s granulin-like fold) and empirical data (e.g., ICK fold disulfide connectivity in conotoxins) highlight the need for multi-modal validation . Methodological recommendations:
- Experimental validation : Combine NMR/X-ray crystallography with redox-state analysis to resolve disulfide bonds.
- Functional assays : Test predicted structures in cellular models (e.g., growth modulation assays ).
- Blind benchmarking : Compare computational tools (e.g., Phyre2, Robetta) using known granulin structures (PDB: 2JYE_A) .
Basic: What databases and tools are essential for comparative analysis of granulin sequences?
Key resources include:
- NCBI Protein BLAST : Optimize parameters (BLOSUM62 matrix, gap cost: 11/1) to identify homologs with e-values <1e-12 .
- Ensembl : Search “granulin” for assembled gene annotations (e.g., human GRN locus: Chr17q21.31 ).
- Taxonomically Broad EST Database : Identify pre-metazoan granulin-like sequences .
Advanced: How do post-translational modifications (PTMs) of PGRN impact granulin peptide activity?
N-glycosylation of PGRN (e.g., at Asn-176) alters proteolytic cleavage into granulin peptides, affecting their bioactivity . Experimental strategies:
- PTM mapping : Use LC-MS/MS with deglycosylation enzymes (e.g., PNGase F) .
- Activity assays : Compare glycosylated vs. non-glycosylated PGRN in wound healing or tumor models .
- Protease profiling : Identify cleavage enzymes (e.g., elastase, MMP-12) using FRET-based substrates .
Basic: What are common pitfalls in antibody validation for granulin studies?
Antibodies targeting granulin peptides often cross-react with full-length PGRN or unrelated cysteine-rich proteins. Mitigation strategies:
- Epitope specificity : Use recombinant proteins (e.g., human Grn1 aa 281–336 ) for validation.
- Negative controls : Test supernatants from GRN-knockout cell lines .
- Multi-platform verification : Combine Western blot (88 kDa PGRN vs. 6–12 kDa granulin peptides) and immunohistochemistry .
Advanced: How can contradictory roles of granulins (growth promotion vs. inhibition) be contextualized in experimental design?
Granulin peptides exhibit context-dependent effects (e.g., GrnA stimulates tumor growth, while GrnE suppresses it). To address this:
- Cell-type specificity : Use isogenic cell lines (e.g., HEK293 vs. MDA-MB-231) .
- Dose-response curves : Test peptides at physiological (nM) and pathological (µM) concentrations .
- Pathway analysis : Integrate RNA-seq data to identify TGF-β/Wnt signaling crosstalk .
Basic: What criteria define a robust research question for granulin biology?
Effective questions should be:
- Measurable : Focus on testable variables (e.g., “How does Grn1 knockdown affect neuronal survival?”).
- Evolutionarily informed : Compare conserved motifs (e.g., cysteine patterns in C. elegans vs. humans ).
- Gap-driven : Address unresolved mechanisms (e.g., “What regulates PGRN cleavage into granulins?”) .
Advanced: How can researchers reconcile discrepancies in granulin quantification across studies?
Variability arises from assay platforms (ELISA vs. Western blot) and sample preparation. Best practices:
- Standardize protocols : Use recombinant PGRN (UniProt: P28799) for calibration curves .
- Cross-validate : Compare multiple antibodies (e.g., anti-GrnC vs. anti-PGRN MAbs ).
- Metadata reporting : Detail lysis buffers, protease inhibitors, and centrifugation steps .
Basic: What in vivo models are optimal for studying granulin function?
- Neurodegeneration : GRN knockout mice (Tg-Grn⁻/⁻) for frontotemporal dementia studies .
- Cancer : Xenograft models with PGRN-overexpressing tumors .
- Wound healing : Zebrafish larvae for real-time imaging of granulin-mediated epithelial migration .
Advanced: What computational frameworks predict granulin-protein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
